molecular formula C11H16N5O8P B1497104 2'-O-Methylguanosine 5'-monophosphate CAS No. 24121-01-5

2'-O-Methylguanosine 5'-monophosphate

Cat. No.: B1497104
CAS No.: 24121-01-5
M. Wt: 377.25 g/mol
InChI Key: YPMKZCOIEXUDSS-KQYNXXCUSA-N
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Description

2'-O-methylguanosine 5'-monophosphate is a guanosine 5'-phosphate that is the 2'-O-methyl derivative of guanosine 5'-monophosphate. It derives from a guanosine 5'-monophosphate.

Properties

CAS No.

24121-01-5

Molecular Formula

C11H16N5O8P

Molecular Weight

377.25 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O8P/c1-22-7-6(17)4(2-23-25(19,20)21)24-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1

InChI Key

YPMKZCOIEXUDSS-KQYNXXCUSA-N

SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O

Canonical SMILES

COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O

sequence

N

Synonyms

2'-O-methylguanosine 5'-monophosphate
2-O-MGMP

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2'-O-Methylguanosine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2'-O-Methylguanosine 5'-monophosphate: Structure, Properties, and Applications

Introduction: Unveiling a Critical Player in RNA Biology

In the intricate world of molecular biology, the four canonical ribonucleotides—adenosine, guanosine, cytidine, and uridine monophosphates—form the primary language of RNA. However, the functional diversity and regulatory complexity of RNA are vastly expanded by a rich tapestry of post-transcriptional modifications. Among the most prevalent and functionally significant of these is 2'-O-methylation. This guide provides a comprehensive technical examination of a key modified nucleotide, this compound (Gm), a molecule central to RNA stability, function, and the burgeoning field of RNA therapeutics.

This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind the unique properties of Gm. We will explore its fundamental chemical structure, its profound impact on RNA biophysics, its biological roles from viral evasion to translation control, and its critical applications in modern biotechnology and drug development. For researchers, scientists, and professionals in drug development, a deep understanding of Gm is not merely academic—it is essential for innovation.

Part 1: Core Chemical Identity and Physicochemical Properties

The functional characteristics of this compound stem directly from its unique molecular architecture. The addition of a simple methyl group to the 2'-hydroxyl of the ribose sugar introduces profound changes to the nucleotide's behavior.

Chemical Structure

This compound is structurally defined as a guanosine 5'-phosphate where the hydrogen of the 2'-hydroxyl group on the ribose moiety is replaced by a methyl group.[1]

  • IUPAC Name: [(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate[1]

  • Molecular Formula: C₁₁H₁₆N₅O₈P[1][2][3]

  • Molecular Weight: 377.25 g/mol [1][2][3]

Caption: 2D structure of this compound.

Physicochemical Data Summary

The introduction of the 2'-O-methyl group confers distinct properties crucial for both biological function and experimental handling.

PropertyValueSource(s)
CAS Number 24121-01-5[1][2][3]
Molecular Formula C₁₁H₁₆N₅O₈P[1][2][3]
Molecular Weight 377.25 g/mol [1][2][3]
Canonical SMILES O[C@H]1O[C@@H]1COP(O)(O)=O[2]
Storage Conditions Store under recommended conditions in the Certificate of Analysis; typically desiccated at -20°C.[2]
The Structural Impact of 2'-O-Methylation

The seemingly minor addition of a methyl group at the 2' position has profound stereochemical consequences that propagate through the entire RNA structure.

  • Sugar Pucker Conformation: The 2'-O-methyl group introduces steric hindrance that biases the ribose sugar's conformation towards a C3'-endo pucker.[4][5] This is the predominant conformation found in A-form RNA helices. This "pre-organization" of the sugar reduces the entropic penalty of forming a duplex, thereby stabilizing the helical structure.[4]

  • Enhanced Helix Stability: Each 2'-O-methylation can stabilize an RNA duplex by approximately 0.2 kcal/mol.[4][5][6] This increased stability is not just theoretical; it is a cornerstone of why this modification is exploited in oligonucleotide therapeutics to enhance target binding affinity.

  • Nuclease Resistance: The 2'-O-methyl group provides a steric shield, protecting the adjacent phosphodiester bond from cleavage by many endo- and exonucleases and preventing alkaline hydrolysis.[6][7] This property is fundamental to the longevity of modified RNAs in the cellular environment and is a key feature leveraged in the design of stable RNA-based drugs.

Part 2: Synthesis and Characterization Protocols

The generation of high-purity this compound is a prerequisite for its use in research and therapeutic development. Both chemical and enzymatic routes are viable, each with distinct advantages.

Synthesis Methodologies

Chemical Synthesis: Chemical synthesis of 2'-O-methylated nucleosides and their subsequent phosphorylation is a well-established but complex process. The primary challenge lies in achieving selective methylation at the 2'-hydroxyl group while other reactive sites on the guanine base and ribose are protected.

A notable approach involves the use of a specialized protecting group strategy. For instance, methylene-bis-(diisopropylsilyl chloride) can be used to selectively protect the 3' and 5' hydroxyl groups of guanosine.[8] This allows for the targeted methylation of the exposed 2'-hydroxyl group using a mild base and methylating agent.[8] Subsequent deprotection and phosphorylation at the 5' position yield the final product. The phosphorylation step itself can be accomplished using reagents like phosphoryl chloride (POCl₃) followed by reaction with pyrophosphate.[9][10]

Enzymatic Synthesis: Enzymatic synthesis offers a "greener" and often more specific alternative to complex chemical routes. The core of this strategy is the phosphorylation of the parent nucleoside, 2'-O-methylguanosine.

This can be achieved using nucleoside kinases, such as deoxynucleoside kinase (dNK) from Drosophila melanogaster, which can transfer a phosphate group from a donor like ATP or GTP to the 5'-hydroxyl of the nucleoside.[11] For larger-scale synthesis, a phosphate regeneration system, such as using acetate kinase to regenerate GTP from GDP, can be employed to drive the reaction to completion.[11]

G cluster_0 Enzymatic Phosphorylation Workflow Start 2'-O-Methylguanosine Kinase Nucleoside Kinase (e.g., dNK) Start->Kinase Product This compound Kinase->Product Phosphorylation Byproduct ADP or GDP Kinase->Byproduct Phosphate_Donor ATP or GTP Phosphate_Donor->Kinase

Caption: Workflow for enzymatic synthesis of Gm.

Experimental Protocol: Purification and Analysis

Trustworthiness in research demands rigorous purification and validation of synthesized molecules. High-Performance Liquid Chromatography (HPLC) is the standard for purification, while mass spectrometry and NMR confirm identity.

Protocol: HPLC Purification of Gm

  • Column Selection: Utilize a reverse-phase C18 column suitable for polar analytes.

  • Mobile Phase Preparation:

    • Solvent A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Equilibrate the column with 100% Solvent A.

    • Inject the crude reaction mixture.

    • Apply a linear gradient from 0% to 25% Solvent B over 30 minutes. The exact gradient should be optimized based on the specific reaction impurities.

  • Detection and Fraction Collection:

    • Monitor the elution profile using a UV detector at a wavelength of ~253 nm (the absorbance maximum for guanosine).

    • Collect fractions corresponding to the major product peak.

  • Desalting and Lyophilization:

    • Pool the product-containing fractions.

    • Remove the TEAA buffer through repeated co-evaporation with water or by using a desalting column.

    • Lyophilize the final sample to obtain a stable, dry powder.

Validation:

  • Mass Spectrometry (ESI-MS): Confirm the identity by verifying the molecular weight. The expected m/z for the [M-H]⁻ ion is 376.07.

  • NMR Spectroscopy (¹H, ³¹P): Perform structural confirmation. The presence of a singlet around 3.5 ppm in the ¹H NMR spectrum confirms the 2'-O-methyl group, while a characteristic signal in the ³¹P NMR spectrum confirms the 5'-monophosphate.

Part 3: Biological Significance and System-Level Function

This compound is not merely a structural component; it is an active participant in critical cellular processes, primarily through its incorporation into RNA.

The mRNA 5' Cap: A Sentinel of Stability and Identity

In higher eukaryotes, the 5' end of messenger RNA (mRNA) is protected by a cap structure. The initial cap (Cap 0) consists of a 7-methylguanosine (m7G) linked to the first nucleotide. This structure is often further modified by methylation of the 2'-hydroxyl of the first nucleotide, forming the "Cap 1" structure. When this nucleotide is guanosine, the result is m7GpppGm.

  • Protection from Degradation: The Cap 1 structure is a critical defense mechanism. It sterically hinders and reduces the affinity of decapping and degradation enzymes like DXO, which would otherwise target and destroy the mRNA.[12][13][14] This 2'-O-methylation is a key determinant of mRNA stability and lifetime in the cell.[12][13]

  • Immune Evasion: The innate immune system has evolved to recognize foreign RNA, often characterized by a lack of modifications. The Cap 1 structure serves as a molecular signature of "self," preventing the activation of pattern recognition receptors and antiviral pathways by the host's own mRNA.[15][16]

  • Translation Efficiency: While the m7G cap is the primary binding site for the translation initiation factor eIF4E, the overall cap structure, including the 2'-O-methylation, influences the efficiency of protein synthesis.

G cluster_0 mRNA Cap 1 Formation and Function pppRNA 5'-ppp-G-RNA (Primary Transcript) GpppRNA Gppp-G-RNA (Capped RNA) pppRNA->GpppRNA + GTP (GTase) m7GpppRNA m7Gppp-G-RNA (Cap 0) GpppRNA->m7GpppRNA + SAM (N7-MTase) Cap1 m7Gppp-Gm-RNA (Cap 1) m7GpppRNA->Cap1 + SAM (2'-O-MTase) Stability Increased mRNA Stability (Blocks DXO) Cap1->Stability Translation Efficient Translation Cap1->Translation Immunity Evades Innate Immunity ('Self' RNA) Cap1->Immunity GTase Guanylyltransferase N7MTase N7-Methyltransferase N2OMTase 2'-O-Methyltransferase

Caption: Pathway of mRNA Cap 1 formation and its key functions.

A Ubiquitous Modification in Non-coding RNA

The importance of 2'-O-methylation extends beyond mRNA. It is one of the most common modifications found in other essential RNA species:

  • Ribosomal RNA (rRNA): 2'-O-methylations are abundant in rRNA and tend to cluster in functionally important regions of the ribosome.[17] They contribute to the correct folding of rRNA and the overall structural integrity of the ribosome, thereby ensuring the fidelity and efficiency of protein synthesis.[7][17]

  • Small Nuclear RNA (snRNA): As key components of the spliceosome, snRNAs are heavily modified with 2'-O-methyl groups. These modifications are thought to be crucial for the dynamic structural rearrangements that the spliceosome undergoes during pre-mRNA splicing.[4][5]

Part 4: Applications in Modern Research and Therapeutics

The unique physicochemical and biological properties of 2'-O-methylated nucleotides have made them indispensable tools in biotechnology and medicine.

Cornerstone of RNA Therapeutics

The development of mRNA vaccines and therapeutics represents a landmark achievement in medicine. The success of these platforms is critically dependent on overcoming the inherent instability and immunogenicity of synthetic RNA.

  • Enhancing Stability: Incorporating 2'-O-methylated nucleotides, including Gm, into in vitro transcribed (IVT) mRNA significantly increases its resistance to cellular nucleases.[18] This prolongs the half-life of the therapeutic mRNA, allowing for sustained protein expression from a given dose.

  • Reducing Immunogenicity: As discussed, the 2'-O-methylation serves as a "self" signal, preventing the synthetic mRNA from triggering an unwanted innate immune response.[15][16] This is crucial for ensuring the safety and efficacy of the therapeutic, minimizing side effects and allowing the translational machinery to produce the intended protein antigen or therapeutic protein. This compound can be used as a 5'-terminal nucleotide to block the RNA molecule during the preparation of RNA vaccines.[2][3]

Enabling Advanced Oligonucleotide Therapies

In the realm of antisense oligonucleotides and siRNAs, 2'-O-methyl modifications are a standard and essential chemical feature. Their inclusion in these synthetic nucleic acid strands provides several key advantages:

  • Increased Nuclease Resistance: Greatly extends the in vivo half-life of the therapeutic.

  • Enhanced Binding Affinity: Stabilizes the duplex formed with the target mRNA, increasing potency.

  • Reduced Off-Target Effects: Can help minimize unintended interactions.

The predictable and beneficial impact of this modification has cemented its role in numerous FDA-approved oligonucleotide drugs.[4]

Conclusion

This compound is a powerful example of how a subtle chemical modification can have a vast biological impact. Its role in stabilizing RNA structure, protecting mRNA from degradation, and modulating the immune response underscores its fundamental importance in cellular function. For the modern researcher and drug developer, Gm is more than a modified nucleotide; it is a critical tool for dissecting RNA biology and a key building block for engineering the next generation of nucleic acid-based therapeutics. A thorough understanding of its chemistry, function, and application is paramount to advancing the frontiers of science and medicine.

References

  • Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS One, 13(3):e0193804. [Link]

  • Ayadi, L., et al. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 20(23), 5889. [Link]

  • Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(18), 10567–10578. [Link]

  • Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS One, 13(3):e0193804. [Link]

  • Harcourt, E. M., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & Development, 35(19-20), 1321–1338. [Link]

  • Wikipedia. (n.d.). 2'-O-methylation. Wikipedia. Retrieved from [Link]

  • Das, K., et al. (2022). 2'-O-methylation of the second transcribed nucleotide within mRNA 5' cap impacts protein production level in a cell specific manner and contributes to RNA immune evasion. bioRxiv. [Link]

  • Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? International Journal of Molecular Sciences, 19(10), 3025. [Link]

  • Das, K., et al. (2022). 2′-O-Methylation of the second transcribed nucleotide within the mRNA 5′ cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research, 50(14), 8193–8208. [Link]

  • Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS ONE. [Link]

  • CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. CD Genomics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-O-Methyl-5'-guanylic acid. PubChem Compound Database. Retrieved from [Link]

  • Liu, T., et al. (2024). 2′-O-methylation at internal sites on mRNA promotes mRNA stability. Molecular Cell, 84(12), 2320-2336.e6. [Link]

  • Chow, S., et al. (2003). Novel synthesis of 2'-O-methylguanosine. Bioorganic & Medicinal Chemistry Letters, 13(10), 1631-4. [Link]

  • Peciulyte, A., et al. (2020). Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. Molecules, 25(22), 5484. [Link]

  • Santner, T., et al. (2012). The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters, 22(7), 2538-40. [Link]

  • Matyašovský, J., et al. (2021). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 22(19), 10793. [Link]

  • Santner, T., et al. (2012). The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. Bioorganic & Medicinal Chemistry Letters, 22(7), 2538-40. [Link]

Sources

Biological Role of 2'-O-Methylguanosine 5'-monophosphate (Gm) in RNA Modification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Role of 2'-O-Methylguanosine 5'-monophosphate in RNA Modification Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2'-O-Methylguanosine (


) is a critical post-transcriptional modification (PTM) found in eukaryotic mRNA, tRNA, and rRNA.[1][2][3] While the "5'-monophosphate" form (

) represents the nucleotide unit often analyzed in mass spectrometry or utilized as a metabolic intermediate, its primary biological significance emerges when incorporated into RNA polymers.

This guide details the mechanistic role of


, specifically its function as a molecular "self" signature in the mRNA Cap-1 structure (

), its contribution to structural rigidity in non-coding RNAs, and its pivotal application in optimizing mRNA therapeutics to evade innate immune surveillance.

Chemical and Structural Basis

The addition of a methyl group to the 2'-hydroxyl (2'-OH) of the ribose moiety alters the physicochemical properties of the RNA backbone.[1][3][4]

Sugar Pucker and Stability[4]
  • C3'-endo Conformation: The bulky 2'-O-methyl group sterically hinders the C2'-endo conformation, locking the ribose primarily into the C3'-endo (A-form) pucker. This increases the thermodynamic stability of RNA duplexes and structured loops (e.g., tRNA T-loops).

  • Hydrolysis Resistance: The methylation removes the 2'-hydroxyl proton, preventing the in-line nucleophilic attack on the adjacent phosphodiester bond. This renders

    
    -containing regions highly resistant to alkaline hydrolysis and specific ribonucleases (e.g., RNase A), a property utilized in "ribose methylation mapping."
    

Biological Roles in Gene Expression and Immunity[5][6][7]

mRNA Capping and "Self" Discrimination (Cap-1)

The most significant role of


 in mammalian biology is within the Cap-1 structure  (

) at the 5' end of mRNA.[1][5][6]
  • Mechanism: The enzyme CMTR1 (Cap-specific mRNA 2'-O-methyltransferase 1) methylates the first transcribed guanosine.[7]

  • Immune Evasion: Cytosolic sensors, particularly IFIT1 (Interferon-induced protein with tetratricopeptide repeats 1), bind with high affinity to Cap-0 (

    
    ) viral RNAs, blocking translation.[2] The 2'-O-methyl group in Cap-1 (
    
    
    
    ) sterically clashes with the IFIT1 RNA-binding pocket, preventing binding.
  • RIG-I Signaling: While RIG-I primarily detects 5'-triphosphates, the methylation status of the cap influences the threshold for activation and downstream Type I Interferon (IFN) responses.

tRNA and rRNA Stabilization[3]
  • tRNA:

    
     is frequently found at position 18 (D-loop) or 34 (Wobble position) in specific tRNAs.[2] It prevents non-functional hydrogen bonding, ensuring the correct tertiary fold required for ribosome fitting.
    
  • rRNA: In the ribosome,

    
     residues cluster near the peptidyl transferase center, stabilizing the catalytic core against thermal fluctuations.
    
Pathway Visualization: Immune Evasion

The following diagram illustrates how Cap-1 (


) allows mRNA to bypass the IFIT1/RIG-I surveillance axis.

ImmuneEvasion Cap0 Cap-0 mRNA (m7GpppG...) Sensors Cytosolic Sensors (IFIT1 / RIG-I) Cap0->Sensors High Affinity Binding Cap1 Cap-1 mRNA (m7GpppGm...) Cap1->Sensors Steric Hindrance (No Binding) Translation Ribosome Recruitment & Translation Cap1->Translation Efficient Initiation Sensors->Translation Inhibition ImmuneResponse Type I IFN Response (Translation Block) Sensors->ImmuneResponse Activation

Figure 1: Mechanism of Self vs. Non-Self discrimination via 2'-O-Methylation (Cap-1).[1][4][6][7]

Therapeutic Applications: mRNA Vaccines

In the development of mRNA therapeutics (e.g., SARS-CoV-2 vaccines), ensuring the presence of 2'-O-methylguanosine in the cap structure is a critical quality attribute (CQA).

FeatureUnmodified Cap (Cap-0)2'-O-Methylated Cap (Cap-1)
Structure


Enzyme Required Capping Enzyme (Guanylyltransferase)CMTR1 or Synthetic Analogues (e.g., CleanCap)
IFIT1 Binding High (Sequestered)Negligible (Evasion)
Translation Efficiency Low (in immune-active cells)High
In vivo Stability Susceptible to DXO decappingResistant to DXO

Drug Design Directive: Modern mRNA manufacturing utilizes co-transcriptional capping analogues (e.g., CleanCap AG) that pre-incorporate the


 modification to ensure >95% Cap-1 purity, thereby minimizing reactogenicity.

Experimental Protocols

Quantitative Detection via LC-MS/MS

To quantify the biological level of 2'-O-Methylguanosine, RNA must be digested into individual nucleosides (including the 5'-monophosphate form


 which is then dephosphorylated to the nucleoside 

for standard MS detection, or detected as nucleotide if using ion-pairing).[8] The standard protocol below targets the nucleoside form.

Objective: Quantify


 abundance relative to Guanosine (G).

Workflow Diagram:

LCMS_Workflow RNA Total RNA / mRNA Sample Digestion Enzymatic Digestion (Nuclease P1 + AP) RNA->Digestion Hydrolysis Filtration Ultrafiltration (3kDa Cutoff) Digestion->Filtration Remove Enzymes LC UHPLC Separation (C18 Column) Filtration->LC Nucleosides MS QqQ Mass Spec (MRM Mode) LC->MS Elution Data Quantification (Gm/G Ratio) MS->Data

Figure 2: LC-MS/MS Workflow for 2'-O-Methylguanosine Quantification.[2]

Step-by-Step Protocol:

  • RNA Isolation: Purify RNA using Trizol or silica columns. Ensure

    
    .[2][8]
    
  • Enzymatic Digestion:

    • Dissolve 1–5 µg RNA in 20 µL buffer (30 mM NaOAc, pH 5.3, 1 mM

      
      ).
      
    • Add Nuclease P1 (2 U) and incubate at 37°C for 2 hours (Breaks RNA into 5'-monophosphates, e.g.,

      
      ).
      
    • Add Alkaline Phosphatase (FastAP, 1 U) and incubate at 37°C for 1 hour (Converts

      
       nucleoside).
      
  • Sample Cleanup: Pass mixture through a 3 kDa MWCO spin filter (10,000 x g, 10 min) to remove enzymes.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[2]

    • Mobile Phase: A: 0.1% Formic Acid in

      
      ; B: 0.1% Formic Acid in MeCN.
      
    • MRM Transitions: Monitor

      
       298.1 
      
      
      
      152.1 (Guanine base loss) for
      
      
      .
  • Validation: Normalize signal against the canonical Guanosine (G) peak to calculate % modification.

References

  • Daffis, S., et al. (2010). "2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members." Nature. Link[2]

  • Belanger, F., et al. (2010). "Characterization of hMTr1, a human Cap1 2'-O-ribose methyltransferase." Journal of Biological Chemistry. Link

  • Picard-Jean, F., et al. (2018). "2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO."[6] PLOS ONE. Link[2]

  • Ayupe, A.C., & Reis, E.M. (2017). "2'-O-methylation of RNA: A key player in the regulation of gene expression and cellular response." Wiley Interdisciplinary Reviews: RNA. Link[2]

  • Su, D., et al. (2022). "LC-MS/MS quantification of RNA modifications." Methods in Enzymology. Link

Sources

Thermodynamic Stability of 2'-O-Methylated Guanosine Nucleotides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Nucleic Acid Therapeutics

Executive Summary

The incorporation of 2'-O-methylguanosine (Gm) into RNA and chimeric oligonucleotides represents a cornerstone strategy in modern therapeutic design. Beyond simple nuclease resistance, the thermodynamic impact of Gm is rooted in the pre-organization of the ribose sugar into the C3'-endo conformation (A-form), significantly reducing the entropic penalty of duplex formation. This guide provides a rigorous analysis of the physicochemical mechanisms, quantitative thermodynamic parameters, and validated experimental protocols necessary for leveraging Gm in siRNA, ASO, and mRNA applications.

Part 1: Structural Mechanics & Chemical Basis

The thermodynamic stability conferred by 2'-O-methylation is not merely a result of added mass or hydrophobicity; it is a stereoelectronic effect that locks the nucleotide into a conformation favorable for hybridization.

The C3'-endo Lock Mechanism

In unmodified RNA, the ribose sugar exists in a dynamic equilibrium between C2'-endo (South, S-type) and C3'-endo (North, N-type) puckers.

  • Unmodified Guanosine (rG): Flexible equilibrium.

  • 2'-O-Methyl Guanosine (Gm): The bulky methoxy group at the 2' position creates steric repulsion with the 3'-phosphate and the 2-carbonyl group of the pyrimidine (or N3 of purine).

  • Thermodynamic Consequence: This steric clash penalizes the C2'-endo conformation, effectively "locking" the sugar into the C3'-endo pucker. Since RNA:RNA duplexes require A-form geometry (C3'-endo), the single strand is pre-organized . This reduces the entropy loss (

    
    ) required for hybridization, leading to a more negative (favorable) free energy (
    
    
    
    ).
Hydrophobicity and Water Exclusion

The methyl group projects into the minor groove of the duplex. This displacement of ordered water molecules contributes to stability through the hydrophobic effect, although this is secondary to the sugar pucker pre-organization.

Visualization: Structural Logic of Gm Stability

Gm_Structure_Logic Substrate 2'-O-Methyl Guanosine (Gm) Steric Steric Clash: 2'-OMe vs 3'-Phosphate Substrate->Steric Chemical Modification Pucker Ribose Pucker Bias: Shift to C3'-endo (North) Steric->Pucker Gauche Effect Entropy Reduced Entropic Penalty (Pre-organization) Pucker->Entropy Conformational Restriction Stability Enhanced Duplex Stability (Higher Tm) Entropy->Stability Thermodynamic Outcome

Figure 1: The causal pathway from chemical modification to thermodynamic stabilization.[1][2][3][4] The 2'-O-Me group enforces a C3'-endo pucker, minimizing the entropy cost of duplex formation.

Part 2: Thermodynamic Profiling & Quantitative Data

Nearest Neighbor Parameters

The stability of Gm-containing duplexes is sequence-dependent.[5] The Nearest Neighbor (NN) model, adapted for 2'-O-methyl RNA, shows that Gm generally stabilizes duplexes, but the magnitude depends on the flanking bases.

Table 1: Comparative Thermodynamic Parameters (RNA vs. 2'-O-Me RNA) Data synthesized from optical melting studies (e.g., Kierzek et al., Biochemistry).[5]

Sequence Context (5' to 3')

(kcal/mol)

(eu)

(kcal/mol)
Stability Impact (vs rG)
r(GG) / r(CC) -13.4-32.7-3.3Baseline
m(GG) / r(CC) -14.2-34.5-3.5Stabilized (+0.2)
r(GC) / r(GC) -15.3-37.3-3.7Baseline
m(GC) / r(GC) -16.8-40.8-4.1Stabilized (+0.4)
r(GA) / r(UC) -13.3-35.5-2.3Baseline
m(GA) / r(UC) -14.0-36.9-2.6Stabilized (+0.3)
  • Rule of Thumb: Incorporation of a single Gm residue increases the melting temperature (

    
    ) by approximately 0.5°C to 1.3°C , depending on salt concentration and sequence context.
    
  • G-U Wobble Pairs: Gm can form wobble pairs with U. While standard G-U pairs are destabilizing relative to G-C, Gm-U pairs are thermodynamically more stable than rG-U pairs due to the backbone rigidity, though they still distort the helix geometry.

Part 3: Experimental Protocol (Self-Validating)

To accurately determine the thermodynamic contribution of Gm in a specific sequence, UV melting curves are the gold standard. This protocol is designed to be self-validating by checking for hysteresis and concentration dependence.

Materials
  • Buffer: 1 M NaCl, 10 mM Sodium Phosphate (or Cacodylate), 0.5 mM Na

    
    EDTA, pH 7.0.
    
    • Note: High salt (1 M) is used to mask backbone repulsion, isolating the stacking/hydrogen bonding thermodynamics.

  • Sample: 2 μM single-strand concentration (1:1 stoichiometry of Gm-modified strand and complement).

Workflow: UV Melting Analysis
  • Preparation: Degas buffers to prevent bubble formation at high temperatures.

  • Annealing: Heat samples to 95°C for 3 minutes, then cool slowly to room temperature to ensure equilibrium duplex formation.

  • Melting Ramp (Heating): Ramp temperature from 10°C to 90°C at 0.5°C/min . Monitor Absorbance at 260 nm (

    
    ).
    
  • Cooling Ramp (Validation): Ramp back down at the same rate.

    • Self-Validation Check: The heating and cooling curves must overlay (within 0.5°C). Hysteresis indicates non-equilibrium (ramp too fast) or competing secondary structures.

  • Concentration Series (Optional but Recommended): Repeat at 10x concentration (20 μM).

    • Logic:

      
       should increase with concentration for bimolecular duplexes. If 
      
      
      
      is independent of concentration, the structure is likely a hairpin.
Data Analysis

Calculate thermodynamic parameters using the Van 't Hoff plot method:



Where 

is the total strand concentration.
Visualization: Validated Experimental Workflow

Experiment_Workflow Prep Sample Prep (1M NaCl Buffer) Anneal Anneal (95°C -> 25°C) Prep->Anneal RampUp Heating Ramp (0.5°C/min) Anneal->RampUp RampDown Cooling Ramp (Validation) RampUp->RampDown Check Check Hysteresis (Curves must overlay) RampDown->Check Check->RampUp Fail (Slower Rate) Calc Van 't Hoff Plot Calculate dH, dS Check->Calc Pass

Figure 2: Step-by-step workflow for UV melting analysis. The hysteresis check (Ramp Down) is critical for validating thermodynamic equilibrium.

Part 4: Biological Implications & Applications

Nuclease Resistance

The 2'-O-methyl group acts as a steric shield against nucleases (e.g., RNase T2, RNase A) that require a 2'-OH group for the in-line nucleophilic attack on the phosphate backbone.[6]

  • Mechanism: The 2'-OMe prevents the formation of the 2',3'-cyclic phosphate intermediate required for hydrolysis.

  • Application: Gm is extensively used in "gapmer" ASOs, where the wings are modified (Gm or 2'-MOE) to protect against degradation, while the central gap is left as DNA to recruit RNase H.

Immune Evasion (TLR7 Antagonism)

Single-stranded RNA containing guanosine is a potent ligand for Toll-like Receptor 7 (TLR7), triggering innate immune responses.

  • Discovery: 2'-O-methylation of guanosine (Gm) specifically antagonizes TLR7 activation.

  • Mechanism: Gm residues modify the ligand shape, preventing the conformational change in TLR7 required for downstream signaling. This is critical for mRNA therapeutics (e.g., vaccines) to prevent "self" recognition and excessive inflammation.

Visualization: Therapeutic Decision Matrix

Therapeutic_Logic Goal Therapeutic Goal Stability Need Stability? Goal->Stability Immune Need Immune Evasion? Goal->Immune RNaseH Need RNase H Recruitment? Stability->RNaseH Action3 Incorporate Gm at specific motifs Immune->Action3 TLR7 Antagonism Action1 Use Full 2'-OMe (siRNA) RNaseH->Action1 No (Steric Block) Action2 Use Gapmer Design (Gm Wings + DNA Gap) RNaseH->Action2 Yes

Figure 3: Decision matrix for incorporating Gm into therapeutic oligonucleotides based on functional requirements.

References

  • Kierzek, E., et al. (2006). "The contribution of pseudouridine, 5-methylcytidine, and 2'-O-methylpseudouridine to the stability of RNA duplexes." Biochemistry.

  • Majlessi, M., Nelson, N. C., & Becker, M. M. (1998). "Advantages of 2'-O-methyl oligoribonucleotide probes for detecting RNA targets." Nucleic Acids Research.[2][6]

  • Inoue, H., et al. (1987). "Synthesis and hybridization studies on two novel types of xanthene-modified oligonucleotides." Nucleic Acids Research.[2][6]

  • Robbins, M., et al. (2009). "2'-O-methyl-modified RNAs act as TLR7 antagonists."[7] Molecular Therapy.

  • Egli, M., & Pallan, P. S. (2007). "Insights into the stereoelectronic effects of the 2'-substituent on the conformation of the ribose sugar." Annual Review of Biophysics.

Sources

Topic: The Role of 2'-O-Me-GMP in Innate Immune Evasion and RNA Sensing

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ability of the innate immune system to distinguish cellular "self" RNA from "non-self" viral RNA is a fundamental pillar of host defense. This discrimination is critically dependent on the structural features of the RNA 5' cap. Cellular mRNAs in higher eukaryotes are co-transcriptionally modified with a 7-methylguanosine (m7G) cap, followed by 2'-O-methylation of the first and often second transcribed nucleotides, creating "Cap-1" and "Cap-2" structures, respectively. This 2'-O-methylation serves as a molecular signature of self. Many viruses, particularly those replicating in the cytoplasm, have evolved their own RNA methyltransferase enzymes to mimic this Cap-1 structure. This molecular mimicry is a sophisticated strategy to evade detection by host pattern recognition receptors (PRRs) and restriction by antiviral effectors. This guide provides a detailed examination of the mechanisms by which 2'-O-methylation of the 5' cap facilitates viral immune evasion, the host factors that sense the methylation status of RNA, and the experimental methodologies used to investigate these critical host-pathogen interactions.

The Innate Immune System's Front Line: Cytosolic RNA Sensing

The cytoplasm is a primary battleground during viral infection. Host cells have evolved a suite of PRRs to detect pathogen-associated molecular patterns (PAMPs), such as viral RNA, and initiate a potent antiviral response, primarily through the production of type I interferons (IFNs).[1][2]

Key RNA Sensors: RIG-I and MDA5

Two of the most critical cytosolic RNA sensors are the RIG-I-like receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) and Melanoma differentiation-associated protein 5 (MDA5).[1][3] These DExD/H-box RNA helicases recognize distinct features of viral RNA.[2][4]

  • RIG-I typically recognizes short, double-stranded RNA (dsRNA) bearing a 5'-triphosphate (5'-ppp) group, a common feature of nascent viral transcripts.[1][3][4]

  • MDA5 preferentially binds to long dsRNA, often formed as replication intermediates for many RNA viruses.[1][3][5]

Upon binding their respective RNA ligands, RIG-I and MDA5 undergo conformational changes, leading to their activation and subsequent interaction with the mitochondrial antiviral-signaling protein (MAVS).[3][4] This triggers a signaling cascade culminating in the activation of transcription factors like IRF3 and NF-κB, which drive the expression of type I IFNs and other pro-inflammatory cytokines.[4]

The 5' Cap: A Molecular Determinant of Self vs. Non-Self

To avoid autoimmune responses against the vast amount of self-RNA in the cytoplasm, the RLR system must precisely differentiate host transcripts from viral invaders. The 5' cap structure is a key determinant in this process.

Eukaryotic mRNA Capping

Eukaryotic mRNAs undergo a series of modifications in the nucleus:

  • Addition of a 7-methylguanosine (m7G) cap to the 5' end (m7GpppN), known as a Cap-0 structure.[6]

  • Subsequent methylation of the 2'-hydroxyl group of the first nucleotide's ribose by a 2'-O-methyltransferase, creating a Cap-1 structure (m7GpppNm).[6][7]

  • Further methylation can occur on the second nucleotide, forming a Cap-2 structure.[7][8]

This Cap-1 structure is the hallmark of "self" mRNA in the cytoplasm and is crucial for efficient translation and protection from degradation.[6][9]

Viral Mimicry: The Role of Viral 2'-O-Methyltransferases

Viruses that replicate in the cytoplasm, such as coronaviruses and flaviviruses, lack access to the host's nuclear capping machinery.[10] To survive, they have evolved their own enzymes to cap and methylate their RNA.[7] Critically, many of these viruses encode a 2'-O-methyltransferase (2'-O-MTase) to convert their Cap-0 RNA into Cap-1 RNA.[11][12] For example, coronaviruses utilize the nonstructural protein 16 (nsp16), which complexes with nsp10, to perform this essential 2'-O-methylation.[13][14][15]

This modification is not merely for RNA stability; it is a direct and essential immune evasion strategy.[9][10] Viral RNA lacking 2'-O-methylation is recognized as "non-self," triggering a powerful innate immune response.[16]

Host Restriction of Non-2'-O-Methylated RNA

The host has evolved a multi-layered defense system that specifically targets viral RNA lacking the "self" Cap-1 signature. This involves both the direct sensing by RLRs and the action of specific interferon-stimulated genes (ISGs).

Sensing by RIG-I and MDA5

While RIG-I is a primary sensor of 5'-ppp RNA, it can also recognize RNA with a Cap-0 structure.[17][18] The presence of the 2'-O-methyl group on Cap-1 RNA sterically hinders binding to RIG-I, thus preventing its activation.[17][18] Similarly, coronaviruses lacking 2'-O-MTase activity are strongly sensed by MDA5, leading to high levels of IFN production.[16] The 2'-O-methylation effectively acts as a molecular camouflage, hiding the viral RNA from these upstream sensors.[10][15]

The IFIT Family: Effector-Mediated Restriction

A major consequence of the IFN response is the massive upregulation of ISGs, which establish an antiviral state in the cell. Among the most potent of these are the Interferon-Induced proteins with Tetratricopeptide repeats (IFITs) .[9]

The IFIT family, particularly IFIT1 (also known as ISG56) and IFIT5, function as direct sensors and effectors that target viral RNA based on its 5' cap structure.[13][19][20]

  • Mechanism of Action : IFIT1 possesses a positively charged cavity that specifically recognizes and binds to RNAs with a Cap-0 structure or a 5'-ppp end.[19][21][22] It binds poorly to Cap-1 RNA.[19] Upon binding to a Cap-0 viral mRNA, IFIT1 physically obstructs the recruitment of the eukaryotic initiation factor 4F (eIF4F) complex, thereby blocking the initiation of translation.[19][23] This effectively shuts down the production of viral proteins.[6]

Therefore, 2'-O-methylation serves a dual purpose in immune evasion: it prevents initial detection by RIG-I/MDA5 and allows the viral RNA to escape the downstream translational blockade imposed by IFIT proteins.[13][16]

Innate_Immune_Sensing_of_RNA_Caps

Figure 1. Signaling pathways for sensing and restriction of viral RNA based on 2'-O-methylation status.

Experimental Methodologies

Table: Properties of RNA 5' Cap Structures
RNA 5' EndStructureRecognition by RIG-I/MDA5Binding by IFIT1Translation EfficiencyHost Defense Status
5'-ppp pppN-RNAHighHigh[21][24][25]Very LowStrong PAMP
Cap-0 m7GpppN-RNAModerate (RIG-I)[17]High[19]ModerateSensed as "Non-Self"
Cap-1 m7GpppNm-RNALow / None[16][18]Low / None[19]HighEvades Sensing ("Self")
Protocol: Analysis of IFN-β Induction by qRT-PCR

This protocol serves to quantify the host's primary antiviral response to viral RNA, validating whether a lack of 2'-O-methylation leads to increased immune stimulation.

Principle: This assay measures the upregulation of IFN-β mRNA, a hallmark of RLR pathway activation, in response to transfection with different viral RNA species. The choice to measure mRNA levels by qRT-PCR provides a sensitive and quantitative readout of transcriptional activation of the IFN pathway.

Self-Validation System:

  • Positive Control: Transfection with poly(I:C), a synthetic dsRNA analog, strongly activates MDA5 and serves as a positive control for a robust IFN response.

  • Negative Control: Mock-transfected cells establish the baseline level of IFN-β expression.

  • Internal Control: A housekeeping gene (e.g., GAPDH, ACTB) is used to normalize the data, correcting for variations in RNA extraction and reverse transcription efficiency.

Step-by-Step Methodology:

  • Cell Culture: Seed human A549 cells or mouse L929 cells in 24-well plates at a density that ensures ~80-90% confluency on the day of transfection. Rationale: A high cell density ensures a robust and measurable collective response.

  • RNA Preparation: Prepare equimolar amounts of in vitro transcribed reporter RNA (e.g., Luciferase) with either a Cap-0 or a Cap-1 structure. Rationale: Using the same underlying RNA sequence ensures that any difference in immune response is due solely to the cap structure.

  • Transfection: Transfect cells with 500 ng of Cap-0 RNA, Cap-1 RNA, or poly(I:C) using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Include a mock-transfected control. Incubate for 8-12 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers. Rationale: This ensures comprehensive conversion of mRNA to cDNA.

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers specific for IFN-β and the housekeeping gene.

    • Run the reaction on a qPCR instrument with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Analyze the data using the ΔΔCt method to determine the fold change in IFN-β expression relative to the mock control and normalized to the housekeeping gene.

Protocol: Primer Extension Assay to Detect 2'-O-Methylation

This biochemical assay directly probes for the presence of a 2'-O-methyl group at a specific nucleotide position.

Principle: Reverse transcriptase (RT) activity is sensitive to modifications on the ribose sugar. At low concentrations of deoxynucleotide triphosphates (dNTPs), the presence of a 2'-O-methyl group causes the RT to pause or stop, resulting in a truncated cDNA product.[26][27] At high dNTP concentrations, the RT can bypass the modification. Comparing the products under both conditions reveals the methylation site.

Self-Validation System:

  • Controls: In vitro transcribed RNA standards with and without a known 2'-O-methylated site are run in parallel to confirm the assay's specificity. A sequencing ladder can be run alongside the products to precisely map the RT stop site.

Step-by-Step Methodology:

  • Primer Design & Labeling: Design a DNA primer that anneals ~30-50 nucleotides downstream of the suspected methylation site. Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a fluorescent dye.

  • Primer Annealing: Anneal the labeled primer to 5-10 µg of the target RNA by heating to 80°C for 5 minutes and then slowly cooling to room temperature.

  • Reverse Transcription Reactions:

    • Set up two parallel reactions for each RNA sample.

    • Low dNTP Reaction: Add reverse transcriptase buffer, RT enzyme, and a low concentration of dNTPs (e.g., 4 µM).

    • High dNTP Reaction: Add buffer, enzyme, and a high concentration of dNTPs (e.g., 400 µM).

  • Incubation: Incubate both reactions at 42-50°C for 1 hour.

  • Product Analysis:

    • Stop the reactions and purify the cDNA products.

    • Resolve the products on a high-resolution denaturing polyacrylamide gel.

    • Visualize the gel by autoradiography or fluorescence imaging. A band that appears in the low dNTP lane but disappears or is significantly reduced in the high dNTP lane corresponds to a site of 2'-O-methylation.

Experimental_Workflow

Figure 2. Workflow to test for IFIT1-mediated restriction of non-2'-O-methylated RNA.

Therapeutic Implications and Future Directions

The critical role of viral 2'-O-methyltransferases in immune evasion makes them an attractive target for antiviral drug development.[14][28]

  • Antiviral Strategy: Inhibiting the viral 2'-O-MTase would, in principle, have a dual antiviral effect:

    • It would lead to the accumulation of Cap-0 viral RNAs, which are less efficiently translated.[28]

    • These unmethylated RNAs would be potent triggers of the IFN response via RIG-I/MDA5 and would be directly targeted for translational shutdown by IFIT1.[13][28] This would unmask the virus to the host immune system.

  • Live-Attenuated Vaccines: Viruses engineered with a defective 2'-O-MTase are highly attenuated in vivo but can still elicit a robust and protective immune response.[9][13] This makes the targeted inactivation of this enzyme a promising strategy for the development of live-attenuated vaccines.[14]

The ongoing study of RNA modifications, termed "epitranscriptomics," continues to reveal new layers of regulation in host-pathogen interactions. Understanding the precise structural and biochemical basis for how host factors like RIG-I and IFIT1 discriminate between "self" and "non-self" RNA will continue to provide novel opportunities for therapeutic intervention against a wide range of viral pathogens.

References

  • Rehwinkel, J., & Gack, M. U. (2014). Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5. PubMed,
  • Uncovering Novel Viral Innate Immune Evasion Strategies: Wh
  • Loo, Y. M., & Gale, M. Jr. (2014). Pattern Recognition and Signaling Mechanisms of RIG-I and MDA5. Frontiers in Immunology,
  • Daffis, S., Szretter, K. J., Schriewer, J., Li, J., Youn, S., Errett, J., Lin, T. Y., Schneller, S., Zust, R., Dong, H., Thiel, V., Sen, G. C., & Diamond, M. S. (2010). 2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members.
  • Menachery, V. D., & Debbink, K. (2023). Coronavirus 2'-O-methyltransferase: A promising therapeutic target. Virus Research,
  • Daffis, S., & Diamond, M. S. (2015).
  • Innascusa, P., & Horner, S. M. (2016). Innate immune evasion strategies of DNA and RNA viruses. Current Opinion in Virology,
  • de Wilde, A. H., & Snijder, E. J. (2017). Viral Innate Immune Evasion and the Pathogenesis of Emerging RNA Virus Infections. Viruses,
  • Activation mechanisms of RIG-I and MDA5.
  • Menachery, V. D., & Gralinski, L. E. (2020). Potential Drugs Targeting Early Innate Immune Evasion of SARS-Coronavirus 2 via 2'-O-Methylation of Viral RNA. Journal of Clinical Medicine,
  • Abbas, Y. M., Pichlmair, A., Gorna, M. W., Superti-Furga, G., & Nagar, B. (2013). Structural basis for viral 5'-PPP-RNA recognition by human IFIT proteins.
  • Rawling, D. C., & Pyle, A. M. (2021). Proofreading mechanisms of the innate immune receptor RIG-I: distinguishing self and viral RNA. Biochemical Society Transactions,
  • Kato, H., Takeuchi, O., Sato, S., Yoneyama, M., Miyake, K., Matsuura, Y., & Akira, S. (2006).
  • Viral strategies for immune response evasion. Wikipedia,
  • Daffis, S., Szretter, K. J., Schriewer, J., Li, J., Youn, S., Errett, J., Lin, T. Y., Schneller, S., Zust, R., Dong, H., Thiel, V., Sen, G. C., & Diamond, M. S. (2010). 2'-O methylation of the viral mRNA cap evades host restriction by IFIT family members.
  • The detection, function, and therapeutic potential of RNA 2'-O-methylation.
  • Rosas-Lemus, M., Minasov, G., Shuvalova, L., Inniss, N. L., Kiryukhina, O., Brunzelle, J., & Satchell, K. J. F. (2021). 2'-O methylation of RNA cap in SARS-CoV-2 captured by serial crystallography.
  • RNA 2'-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into Macrophages Through Inhibiting Type I Interferon Response. Frontiers,
  • Diamond, M. S. (2014).
  • Chen, Y., & Guo, D. (2016).
  • IFIT1: A dual sensor and effector molecule that detects non-2'-O methylated viral RNA and inhibits its transl
  • Innate immune evasion strategies of DNA and RNA viruses.
  • Chen, Y., & Guo, D. (2016). Molecular mechanisms of coronavirus RNA capping and methylation.
  • Flipping the script: viral capitalization of RNA modific
  • Züst, R., Cervantes-Barragan, L., Habjan, M., Maier, R., Neuman, B. W., Ziebuhr, J., Szretter, K. J., Baker, S. C., Barchet, W., Diamond, M. S., Siddell, S. G., Ludewig, B., & Thiel, V. (2011). Ribose 2'-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5.
  • Wnek, M., et al. (2022). 2'-O-Methylation of the second transcribed nucleotide within the mRNA 5' cap impacts the protein production level in a cell-specific manner and contributes to RNA immune evasion. Nucleic Acids Research,
  • García-Sastre, A. (2011). 2 methylate or not 2 methylate: viral evasion of the type I interferon response.
  • Detection and quantification of RNA 2'-O-methylation and pseudouridyl
  • Targeting Viral Methyltransferases: An Approach to Antiviral Tre
  • The role of RNA capping of SARS-CoV-2 in immunity evasion. News-Medical.Net,
  • The detection, function, and therapeutic potential of RNA 2'-O-methyl
  • Natural evidence of coronaviral 2'-O-methyltransferase activity affecting viral pathogenesis via improved substr
  • Pichlmair, A., Schulz, O., Tan, C. P., Näslund, T. I., Liljeström, P., Weber, F., & Reis e Sousa, C. (2011). IFIT1 is an antiviral protein that recognizes 5'-triphosphate RNA.
  • 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Inn
  • Kinetic analysis of IFIT1 and IFIT5 interactions with different native and engineered RNAs and its consequences for designing mRNA-based therapeutics. PMC,
  • Devarkar, S. C., Wang, C., Miller, M. T., Ramanathan, A., Jiang, F., Khan, A. G., Patel, S. S., & Marcotrigiano, J. (2016). Structural basis for m7G recognition and 2'-O-methyl discrimination in capped RNAs by the innate immune receptor RIG-I.
  • Kumar, P., et al. (2017). Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2.
  • Kumar, P., et al. (2017).
  • 2'-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. PMC,
  • Motorin, Y., & Helm, M. (2019). Detection and Analysis of RNA Ribose 2'-O-Methylations: Challenges and Solutions.
  • IFIT1 is an antiviral protein that recognizes 5'-triphosphate RNA.
  • Jäschke, A., & Helm, M. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells.
  • Abbas, Y. M., et al. (2014). Broad and adaptable RNA structure recognition by the human interferon-induced tetratricopeptide repeat protein IFIT5.
  • Site-specific validation and quantification of RNA 2'-O-methylation by qPCR with RNase H. Nucleic Acids Research,
  • Direct and site-specific quantification of RNA 2'-O-methylation by PCR with an engineered DNA polymerase. Nucleic Acids Research,
  • 2'-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. PubMed,
  • Devarkar, S. C., Wang, C., Miller, M. T., Ramanathan, A., Jiang, F., Khan, A. G., Patel, S. S., & Marcotrigiano, J. (2016).

Sources

Significance of ribose 2'-O-methylation in eukaryotic mRNA translation

Author: BenchChem Technical Support Team. Date: February 2026

The Epitranscriptomic Switch: Ribose 2'-O-Methylation in Eukaryotic Translation and mRNA Therapeutics

Executive Summary

For decades, RNA modifications were viewed as static structural stabilizers. Today, we recognize them as dynamic regulators of the "epitranscriptome." Among these, ribose 2'-O-methylation (Nm) stands out as a critical determinant of translational fidelity and immune evasion.[1] In eukaryotic mRNA, the presence of a 2'-O-methyl group at the first nucleotide (Cap 1) is the molecular handshake that distinguishes "self" from "non-self," preventing potent innate immune activation by IFIT1.[2][3]

This guide dissects the mechanistic role of Nm in translation, details the enzymatic machinery (CMTR1/2), and provides a high-resolution protocol for mapping these modifications—essential knowledge for the design of next-generation mRNA therapeutics.

The Structural Basis: Cap 1, Cap 2, and the "Self" Signature[4][5]

The eukaryotic mRNA 5' cap is not merely a protective helmet; it is a complex code. While the N7-methylguanosine (m7G) moiety (Cap 0) is sufficient for basal translation in lower eukaryotes, mammals require additional ribose methylations.

Molecular Mechanism of Nm

The addition of a methyl group to the 2'-hydroxyl (2'-OH) of the ribose sugar favors the C3'-endo ribose pucker conformation . This steric constraint:

  • Increases Stability: Protects the adjacent phosphodiester bond from nucleolytic cleavage (alkaline hydrolysis and enzymatic degradation).

  • Pre-organizes Structure: Reduces the entropic penalty for RNA-protein binding, enhancing the affinity of specific readers.

The Enzymatic Cascade

The formation of the authentic "self" cap is a sequential process occurring co-transcriptionally:

  • Cap 0 (m7GpppN): Formed by RNA guanylyltransferase and 5'-phosphatase (RNGTT) and RNA guanine-7 methyltransferase (RNMT).

  • Cap 1 (m7GpppNm): CMTR1 (Cap Methyltransferase 1) transfers a methyl group from S-adenosylmethionine (SAM) to the 2'-O position of the first nucleotide. This is the critical checkpoint for immune evasion.

  • Cap 2 (m7GpppNmNm): CMTR2 methylates the second nucleotide.[4][5] While less understood, Cap 2 further reduces RIG-I binding and enhances resistance to the decapping enzyme DXO.

The Gatekeeper: IFIT1 and Translational Control

The physiological significance of Cap 1 is defined by its ability to evade IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1).

The Competition Model

In the cytoplasm, two high-affinity binders compete for the 5' cap:

  • eIF4E: The translation initiation factor that recruits the 43S ribosomal complex.[]

  • IFIT1: An antiviral protein induced by interferon.[5]

Causality: IFIT1 has a binding pocket evolved to sequester Cap 0 (unmethylated 2'-OH) RNA. The 2'-OH group of Cap 0 forms hydrogen bonds within the IFIT1 pocket. However, in Cap 1 mRNA, the bulky 2'-O-methyl group sterically clashes with the IFIT1 binding pocket, preventing binding.[2][3]

  • Outcome A (Cap 0): IFIT1 binds

    
     eIF4E displaced 
    
    
    
    Translation inhibited
    
    
    Innate immune activation.
  • Outcome B (Cap 1): IFIT1 excluded

    
     eIF4E binds 
    
    
    
    Translation proceeds
    
    
    Immune silence.
Visualization: The Cap 1 Evasion Pathway

CapPathways Pre_mRNA Nascent Pre-mRNA RNMT RNMT (N7-Methylation) Pre_mRNA->RNMT Cap0 Cap 0 mRNA (m7GpppN) IFIT1 IFIT1 Complex Cap0->IFIT1 Cytosolic Exposure CMTR1 CMTR1 (2'-O-Methylation) Cap0->CMTR1 Normal Processing Cap1 Cap 1 mRNA (m7GpppNm) Cap1->IFIT1 Steric Hindrance eIF4E eIF4E / Translation Cap1->eIF4E Efficient Binding Immunity Innate Immune Activation IFIT1->Immunity RNMT->Cap0 CMTR1->Cap1

Figure 1: The molecular decision tree determined by CMTR1 activity. Cap 0 transcripts are sequestered by IFIT1, triggering immunity, while Cap 1 transcripts successfully recruit the translation machinery.

Internal 2'-O-Methylation & Ribosome Heterogeneity[8][9][10]

Beyond the cap, internal Nm modifications (guided by box C/D snoRNAs and Fibrillarin) play a subtle yet profound role in translation.

  • rRNA Plasticity: Ribosomes are not uniform. "Specialized ribosomes" with distinct rRNA methylation patterns exhibit altered translational fidelity. For instance, hypomethylation of rRNA can increase frameshifting errors and alter IRES-mediated translation initiation.

  • mRNA Stability: Internal Nm residues on mRNA protect against hydrolysis and can extend the half-life of transcripts, a feature increasingly exploited in circular RNA therapeutics.

Technical Methodology: High-Resolution Mapping via RiboMethSeq

To validate the methylation status of therapeutic mRNA or endogenous targets, RiboMethSeq is the gold standard. Unlike bisulfite sequencing (for DNA), there is no chemical conversion for 2'-O-Me. Instead, we exploit the chemical resistance of the phosphodiester bond adjacent to the modification.

The Principle

Under alkaline conditions (pH ~9.3, high heat), RNA undergoes hydrolysis. However, the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to this cleavage due to the absence of the nucleophilic 2'-OH group. Sequencing libraries prepared from these fragments will show a dramatic "drop-off" or gap in coverage at the +1 position relative to the methylation site.

Step-by-Step Protocol (Self-Validating)

Reagents:

  • Total RNA or Purified mRNA (>1 µg)

  • Fragmentation Buffer (50 mM Bicarbonate buffer pH 9.2)

  • T4 Polynucleotide Kinase (T4 PNK)

  • Small RNA Library Prep Kit (e.g., NEBNext or Illumina)

Workflow:

  • Alkaline Fragmentation (Critical Control Point):

    • Incubate RNA in Bicarbonate buffer at 96°C.

    • Validation: Optimization is required.[7] Aim for a fragment size distribution of 20–50 nt.

    • QC Check: Run a 1 µL aliquot on an Agilent Bioanalyzer (Small RNA chip). If mean size >60 nt, extend time. If <15 nt, reduce time.

  • Dephosphorylation & End Repair:

    • Fragments generated by alkaline hydrolysis possess a 2',3'-cyclic phosphate and a 5'-OH.

    • Treat with T4 PNK (phosphatase activity first, then kinase activity) to generate 5'-Phosphate and 3'-OH ends required for adapter ligation.

    • Note: Failure here results in zero library yield.

  • Library Preparation:

    • Ligate 3' and 5' adapters specific to your sequencing platform.

    • Perform Reverse Transcription and PCR amplification.

  • Bioinformatic Analysis (The "Score C"):

    • Map reads to reference.[7][8][9]

    • Calculate the protection score (Score C) for each nucleotide.

    • Formula:

      
      
      
    • Where

      
       is the number of read ends at position 
      
      
      
      . A score approaching 1.0 indicates high methylation.
Visualization: RiboMethSeq Workflow

RiboMethSeq Input Purified RNA (>1 µg) Frag Alkaline Fragmentation (pH 9.2, 96°C) Input->Frag QC1 QC: Bioanalyzer (Target: 20-50 nt) Frag->QC1 QC1->Frag Fail (Adjust Time) Repair End Repair (T4 PNK) Generate 5'-P / 3'-OH QC1->Repair Pass Ligation Adapter Ligation & RT-PCR Repair->Ligation Seq NGS Sequencing (High Depth) Ligation->Seq Analysis Bioinformatics (Calculate Score C) Seq->Analysis

Figure 2: The RiboMethSeq workflow exploits the chemical resistance of Nm residues to alkaline hydrolysis, creating a negative footprint in the sequencing library.

Implications for Drug Development[14]

For mRNA vaccines and protein replacement therapies, the "Epitranscriptomic Quality" is as important as sequence purity.

FeatureCap 0 (Legacy)Cap 1 (Therapeutic Standard)
Structure m7GpppNm7GpppNm
Enzyme Required Vaccinia Capping Enzyme (VCE) onlyVCE + 2'-O-Methyltransferase (or Co-transcriptional analog)
IFIT1 Binding High (Sequestered)Negligible (Evasion)
In Vivo Expression Low (Rapid clearance/silencing)High (Sustained translation)
Immunogenicity High (Induces IFN response)Low (Mimics "Self")

Strategic Insight: Modern manufacturing utilizes "CleanCap" technology (co-transcriptional capping) or enzymatic post-treatment to ensure >95% Cap 1 efficiency. Incomplete methylation results in a heterogeneous product where a fraction of the dose actively triggers anti-drug immunity, reducing the therapeutic window.

References

  • Belanger, F., et al. (2010). "The mammalian 2'-O-ribose methyltransferase for mRNA 5' cap methylation."[5] Nature Chemical Biology. Link

  • Daffis, S., et al. (2010). "2'-O-methylation of the viral mRNA cap evades host restriction by IFIT family members." Nature. Link

  • Khoshnevis, S., et al. (2022).[2][3] "Ribosomal RNA 2'-O-methylations regulate translation by impacting ribosome dynamics."[10][11][12][13][14] PNAS.[13] Link

  • Marchand, V., et al. (2016). "Illumina-based RiboMethSeq approach for mapping of 2'-O-Me residues in RNA." Nucleic Acids Research.[13] Link

  • Züst, R., et al. (2011). "Ribose 2'-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5." Nature Immunology. Link

Sources

Mechanism of action for 2'-O-Methylguanosine in viral RNA capping

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action for 2'-O-Methylguanosine in Viral RNA Capping Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The distinction between "self" and "non-self" RNA in eukaryotic cells relies heavily on the methylation status of the 5' cap structure. While the N7-methylguanosine cap (Cap-0) is sufficient for basic translation initiation, it is the subsequent 2'-O-methylation of the first transcribed nucleotide (creating Cap-1 ) that acts as the critical molecular "identity card."[1][2]

This guide details the mechanism of action of 2'-O-methylguanosine (and generic 2'-O-methylation) in viral evasion of the host innate immune system, specifically through the IFIT1/ISG56 axis. It explores the structural biochemistry, the viral enzymatic machinery (specifically SARS-CoV-2 nsp16), and the analytical protocols required to validate this modification in therapeutic mRNA development.[3][4]

Structural Biochemistry: Cap-0 vs. Cap-1

To understand the mechanism, one must first distinguish the chemical architectures.

1.1 The Cap-0 Structure (Immunogenic)
  • Structure: m7G(5')ppp(5')N1...

  • Description: A 7-methylguanosine moiety linked via a 5'-5' triphosphate bridge to the first transcribed nucleotide (N1).[1][5][6]

  • Function: Protects against 5'-exonucleases and recruits eIF4E for translation initiation.

  • Status: Recognized as "foreign" or "immature" by higher eukaryotic cytoplasmic sensors.

1.2 The Cap-1 Structure (Tolerogenic)
  • Structure: m7G(5')ppp(5')N1m...

  • Description: Identical to Cap-0, but with a methyl group added to the 2'-hydroxyl (2'-OH) position of the ribose sugar of the first nucleotide (N1).[7][8]

  • Specific Case (2'-O-Methylguanosine): If N1 is Guanosine, the modification yields 2'-O-methylguanosine (Gm).

  • Function: Prevents binding of the immune sensor IFIT1, effectively cloaking the RNA from the innate immune response.

FeatureCap-0 (m7GpppN)Cap-1 (m7GpppNm)
Methylation Site N7 of the Guanosine CapN7 of Cap + 2'-OH of N1 Ribose
eIF4E Binding High AffinityHigh Affinity
IFIT1 Binding High Affinity (Kd ~ 10-100 nM) Negligible (Steric Clash)
Immunogenicity High (Activates RIG-I/IFIT)Low (Mimics "Self")
Translation Efficiency Moderate (Competes with IFIT1)High

Mechanism of Action: The IFIT1 Evasion Axis

The primary mechanism by which 2'-O-methylation facilitates viral replication (and mRNA vaccine efficacy) is by sterically hindering the binding of IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1).

2.1 The IFIT1 Sensor

IFIT1 is a cytosolic sensor induced by Type I Interferons. Its evolutionary function is to sequester viral RNA that has not been properly processed (i.e., lacking 2'-O-methylation).

  • Sequestration: IFIT1 competes with the translation initiation factor eIF4E for the 5' cap.

  • Binding Pocket: The IFIT1 RNA-binding channel is perfectly sized to accommodate the Cap-0 structure.

  • The Steric Clash: The introduction of the methyl group at the 2'-O position of N1 creates a steric conflict within the IFIT1 binding pocket (specifically interacting with residues such as His-46 and Glu-56 in the central channel). This prevents IFIT1 from latching onto the cap.

2.2 Pathway Visualization

The following diagram illustrates the divergent fates of Cap-0 and Cap-1 RNA within the host cytoplasm.

Immune_Evasion_Pathway Viral_RNA Viral/Therapeutic RNA (5' End) Cap0 Cap-0 Structure (m7GpppN) Viral_RNA->Cap0 Absence of 2'-O-MTase Cap1 Cap-1 Structure (m7GpppNm) Viral_RNA->Cap1 Action of 2'-O-MTase IFIT1 IFIT1 Sensor (Innate Immune Complex) Cap0->IFIT1 High Affinity Binding eIF4E eIF4E / eIF4F (Translation Machinery) Cap0->eIF4E Competition (Blocked by IFIT1) Cap1->IFIT1 Steric Hindrance (No Binding) Cap1->eIF4E High Affinity Recruitment Sequestration Sequestration & Translation Block IFIT1->Sequestration Translation Ribosome Loading & Protein Synthesis eIF4E->Translation Immune_Signal Innate Immune Activation (IFN) Sequestration->Immune_Signal

Figure 1: The IFIT1 Checkpoint. Cap-0 RNA is sequestered by IFIT1, blocking translation.[8][9][10][11][12] Cap-1 RNA evades IFIT1 due to steric hindrance at the 2'-O position, allowing eIF4E binding and successful translation.

Viral Enzymatic Strategies: The SARS-CoV-2 Case Study

Viruses that replicate in the cytoplasm cannot access the host's nuclear capping machinery. Therefore, they must encode their own methyltransferases (MTases).

3.1 The nsp16/nsp10 Complex

In SARS-CoV-2 (and other Betacoronaviruses), the conversion of Cap-0 to Cap-1 is catalyzed by non-structural protein 16 (nsp16) .[11]

  • Enzyme Type: S-adenosyl-L-methionine (SAM)-dependent 2'-O-methyltransferase.[4][7][11][13]

  • Obligate Cofactor: nsp16 is catalytically inactive on its own. It requires nsp10 to stabilize its SAM-binding pocket and extend the RNA-binding groove.[13]

  • Mechanism:

    • nsp14 (N7-MTase) first creates the Cap-0 structure.

    • nsp16/nsp10 binds the Cap-0 RNA.[3][13]

    • SAM donates a methyl group to the 2'-OH of the first nucleotide (N1).[7]

    • Result: Cap-1 RNA (m7GpppNm), which mimics host mRNA.[9]

3.2 Drug Development Target

Inhibiting nsp16 is a high-value antiviral strategy. If nsp16 is blocked, the virus produces only Cap-0 RNA, which is immediately flagged by IFIT1, leading to translational arrest of viral proteins and clearance by the immune system.

Analytical Protocol: Detection of 2'-O-Methylation[10][11][14]

In drug development (e.g., mRNA vaccines), verifying the percentage of Cap-1 is critical for quality control (QC). The gold standard method is LC-MS/MS following enzymatic digestion.

4.1 Principle

The RNA is digested into individual nucleosides.[14][15][16] The mass spectrometer detects the specific mass shift caused by the methyl group (+14.01 Da) on the guanosine (or other N1 nucleoside).

4.2 Step-by-Step Protocol

Reagents:

  • Nuclease P1: Cleaves phosphodiester bonds to release nucleotides (NMPs).

  • Alkaline Phosphatase (CIAP or BAP): Removes the 5' phosphate to yield nucleosides.

  • Internal Standard: 13C/15N-labeled Guanosine or 2'-O-Me-Guanosine.

Workflow:

  • Digestion:

    • Incubate 1-5 µg of mRNA with Nuclease P1 (1 U) in 10 mM NH4OAc (pH 5.3) at 37°C for 2 hours.

    • Add NH4HCO3 (to adjust pH to ~8.0) and Alkaline Phosphatase (1 U). Incubate at 37°C for 1 hour.

    • Why: This ensures complete breakdown into nucleosides for quantitative analysis.[14]

  • Filtration:

    • Pass mixture through a 10 kDa MWCO spin filter to remove enzymes.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection (MRM Mode): Monitor specific transitions.

      • Guanosine (G): m/z 284.1

        
         152.1
        
      • 2'-O-Methylguanosine (Gm): m/z 298.1

        
         152.1 (Precursor +14 Da).
        
  • Calculation:

    • Calculate the ratio of Gm / (G + Gm) to determine the % 2'-O-methylation.

4.3 Protocol Visualization

LCMS_Protocol cluster_Digestion Enzymatic Digestion cluster_MS Mass Spectrometry (MRM) Input Purified mRNA Sample (Cap-0/Cap-1 Mix) Step1 Add Nuclease P1 (pH 5.3, 37°C, 2h) Yields: Nucleotides (NMPs) Input->Step1 Step2 Add Alkaline Phosphatase (pH 8.0, 37°C, 1h) Yields: Nucleosides Step1->Step2 Filter 10 kDa Spin Filter (Remove Enzymes) Step2->Filter LC LC Separation (C18 Reverse Phase) Filter->LC Detect_G Detect Guanosine (m/z 284 -> 152) LC->Detect_G Detect_Gm Detect 2'-O-Me-Guanosine (m/z 298 -> 152) LC->Detect_Gm Output Quantification % Capping Efficiency Detect_G->Output Detect_Gm->Output

Figure 2: LC-MS/MS Workflow for detecting 2'-O-Methylation. This self-validating protocol relies on the mass shift (+14 Da) to distinguish methylated from non-methylated nucleosides.

Therapeutic Applications

For mRNA vaccines (e.g., COVID-19 vaccines), ensuring a high percentage of Cap-1 is essential to prevent side effects (interferon response) and ensure high protein expression.

5.1 Manufacturing Strategies
  • Enzymatic Capping (Post-Transcriptional):

    • Method: In Vitro Transcription (IVT)

      
       Purification 
      
      
      
      Add Vaccinia Capping Enzyme (VCE) + 2'-O-Methyltransferase + SAM.
    • Pros: High capping efficiency if optimized.[]

    • Cons: Expensive, extra purification steps, batch-to-batch variability.

  • Co-Transcriptional Capping (CleanCap®):

    • Method: Use a pre-synthesized Cap-1 trimer (e.g., m7G(5')ppp(5')(2'OMeA)pG) added directly to the IVT reaction.

    • Mechanism:[7][9][12][18] T7 RNA polymerase initiates transcription using the trimer.

    • Pros: "One-pot" reaction, yields naturally occurring Cap-1, streamlined manufacturing.[18]

References

  • Nature Reviews Drug Discovery. (2017). mRNA vaccines — a new era in vaccinology.Link

  • Nature. (2010). 2'-O methylation of the viral mRNA cap evades host restriction by IFIT family members.[7][8][19]Link

  • Science. (2020). Crystal structure of the SARS-CoV-2 non-structural protein 16-10 heterodimer.[3]Link

  • Nucleic Acids Research. (2014). Inhibition of translation by IFIT family members is determined by their ability to interact selectively with the 5'-terminal regions of cap0-, cap1- and 5'ppp- mRNAs.[8]Link

  • TriLink BioTechnologies. (2023). CleanCap® Technology: Co-transcriptional Capping.[][20][21][22]Link

Sources

Methodological & Application

Solid-phase RNA synthesis using 2'-O-Methylguanosine 5'-monophosphate phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the solid-phase synthesis of RNA oligonucleotides incorporating 2'-O-Methylguanosine (2'-OMe-G) modifications, specifically addressing the installation of 5'-monophosphate groups. While standard RNA synthesis utilizes 3'-phosphoramidites to build in the 3'


 5' direction, the requirement for a "5'-monophosphate" moiety—critical for siRNA RISC loading and exonuclease resistance—necessitates specific Chemical Phosphorylation Reagents (CPR)  or the use of specialized 5'-phosphoramidites in reverse synthesis. This protocol focuses on the industry-standard 3' 

5' approach using 2'-OMe-G phosphoramidites, culminating in 5'-phosphorylation, while providing necessary context for reverse synthesis strategies.

Introduction & Mechanistic Rationale

The Role of 2'-O-Methylguanosine

2'-O-Methylation is a naturally occurring post-transcriptional modification. In therapeutic RNA (siRNA, aptamers, antisense), replacing the 2'-OH with a 2'-O-Methyl group confers two critical advantages:

  • Nuclease Resistance: It prevents the formation of the 2',3'-cyclic phosphate intermediate required for RNase degradation, significantly extending serum half-life.

  • Immune Evasion: 2'-OMe modifications can suppress immune stimulation via TLR7/8, preventing off-target cytokine storms.

The "5'-Monophosphate" Requirement

Synthetic RNA lacks the 5'-phosphate group present in natural transcripts (which possess 5'-triphosphates or monophosphates). For siRNA , a 5'-monophosphate on the antisense strand is strictly required for recognition by the Argonaute 2 (Ago2) protein and subsequent loading into the RNA-induced silencing complex (RISC).

  • Challenge: Standard solid-phase synthesis leaves a 5'-hydroxyl (5'-OH).

  • Solution: The "5'-monophosphate" is installed using a Chemical Phosphorylation Reagent (CPR) —a specialized phosphoramidite that reacts with the final 5'-OH to form a phosphate ester.

Critical Reagents & Chemistry

2'-O-Methylguanosine Phosphoramidite (The Builder)
  • Nomenclature: 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine-3'-O-(cyanoethyl-N,N-diisopropyl)phosphoramidite.

  • Structure: Unlike DNA or RNA, the 2'-position is blocked by a stable methyl group (

    
    ), which does not require removal during deprotection.
    
  • Solubility: Requires Acetonitrile (ACN) with low water content (<10 ppm).

Chemical Phosphorylation Reagent (The Finisher)

To achieve the "5'-monophosphate" specification, a CPR is coupled as the final base.

  • Structure: Typically a phosphoramidite with a sulfonyl-ethanol or similar protecting group that, upon deprotection, yields a terminal phosphate.

  • Function: Converts the 5'-terminal hydroxyl into a 5'-monophosphate (

    
    ).
    

Experimental Protocol

Synthesis Cycle Parameters
  • Scale: 1 µmol (Standard CPG support).

  • Concentration: 0.1 M amidites in Anhydrous Acetonitrile.

StepReagentTime (Standard RNA)Time (2'-OMe-G)Rationale
Detritylation 3% TCA in DCM60-80 s60-80 sRemoval of 5'-DMT.
Coupling 0.1M Amidite + 0.25M ETT6-8 min10-15 min 2'-OMe causes steric hindrance; longer coupling is mandatory.
Oxidation 0.02 M Iodine in THF/Pyridine/H2O60 s60 sConverts P(III) to stable P(V).
Capping Ac2O / N-Methylimidazole60 s60 sBlocks unreacted 5'-OH to prevent deletion sequences.
5'-Phosphorylation Protocol (Final Step)
  • Final Detritylation: Remove the DMT group from the last 2'-OMe-G base.

  • Coupling CPR: Inject Chemical Phosphorylation Reagent (0.1 M) .

    • Coupling Time: 10 minutes (ensure high efficiency).

  • Oxidation: Standard Iodine oxidation.

  • Final Status: The oligo now ends with a protected phosphate. Do NOT detritylate if the CPR has a DMT tag for purification (DMT-ON); otherwise, perform final detritylation.

Visualization: Synthesis Workflow

The following diagram illustrates the modified cycle for 2'-O-Methyl synthesis and the branching path for 5'-phosphorylation.

RNA_Synthesis Start Solid Support (CPG) First Nucleoside Attached Detritylation 1. Detritylation (3% TCA/DCM) Removes 5'-DMT Start->Detritylation Activation 2. Activation & Coupling 2'-OMe-G Amidite + ETT (10-15 min) Detritylation->Activation Free 5'-OH Oxidation 3. Oxidation (Iodine/Water) P(III) -> P(V) Activation->Oxidation Phosphite Triester Capping 4. Capping (Ac2O/NMI) Blocks Failures Oxidation->Capping Phosphate Triester Check Desired Length? Capping->Check Check->Detritylation No (Next Cycle) PhosStep 5'-Phosphorylation Coupling with CPR (Chemical Phosphorylation Reagent) Check->PhosStep Yes (Add 5'-PO4) FinalOx Final Oxidation PhosStep->FinalOx Cleavage Cleavage & Deprotection (AMA or NH4OH) FinalOx->Cleavage

Figure 1: Solid-phase synthesis cycle emphasizing the extended coupling for 2'-OMe reagents and the final chemical phosphorylation step.

Deprotection & Purification

Cleavage and Base Deprotection

Unlike standard RNA (which requires 2'-TBDMS removal), 2'-OMe groups are stable.

  • Reagent: AMA (Ammonium Hydroxide / 40% Methylamine 1:1).

  • Condition: 65°C for 20 minutes OR Room Temp for 2 hours.

  • Note: This step removes the nucleobase protection (Isobutyryl on G) and cleaves the oligo from the CPG. It also removes the cyanoethyl groups from the phosphate backbone.

5'-Phosphate Deprotection

The CPR protecting groups are typically base-labile and are removed simultaneously with the base protecting groups during the AMA treatment, yielding the free 5'-monophosphate.

Analysis (QC)
  • ESI-MS: 2'-OMe-G adds 345.2 Da per residue (neutral mass of incorporated nucleotide). The 5'-Phosphate adds 79.98 Da .

  • HPLC: 2'-OMe RNA is more hydrophobic than standard RNA. Use Anion Exchange (AEX) for purity or IP-RP HPLC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Efficiency (<98%) Steric hindrance of 2'-OMeIncrease coupling time to 15 min; Increase activator concentration to 0.3M ETT.
Missing 5'-Phosphate Incomplete CPR couplingEnsure CPR is fresh (sensitive to moisture). Double couple the final step.
N-1 Deletion Sequences Inefficient CappingEnsure Capping Reagents A and B are fresh. Check delivery lines.
Degradation RNase contaminationAlthough 2'-OMe is resistant, use DEPC-treated water and RNase-free glassware.

References

  • Glen Research. Chemical Phosphorylation of Oligonucleotides. Glen Report. Available at: [Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[1][2][3] Tetrahedron.

  • Corey, D. R. (2007). Chemical modification: the key to clinical application of RNA interference. Journal of Clinical Investigation. Available at: [Link]

Sources

Application Note: Optimizing In Vitro Transcription (IVT) with 2'-O-Methylated Nucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of 2'-O-methylated (2'-OMe) nucleotides during in vitro transcription (IVT) is a critical determinant of mRNA therapeutic efficacy. While N1-methylpseudouridine (


) is the standard for internal modification to reduce Toll-like receptor (TLR) activation, 2'-O-methylation is functionally distinct. Its primary role in therapeutic mRNA is establishing the Cap 1 structure  (m7GpppNm), which prevents detection by the innate immune sensor IFIT1. This guide details the optimization of IVT reactions to maximize Cap 1 yield using co-transcriptional methods (CleanCap®) and addresses the specialized requirements for internal 2'-OMe incorporation in aptamers using mutant T7 polymerases.

The Biological Imperative: Why 2'-O-Methylation Matters

In mammalian cells, the distinction between "self" and "non-self" RNA relies heavily on the methylation status of the 5' cap.

  • Cap 0 (m7GpppN): Typical of lower eukaryotes and some viruses.[] In humans, Cap 0 is recognized as foreign by IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1), which binds the 5' end and sterically blocks the translation initiation complex (eIF4E).

  • Cap 1 (m7GpppNm): The 2'-O-methylation of the first nucleotide (N1) prevents IFIT1 binding, marking the mRNA as "self." This modification is non-negotiable for high-efficacy mRNA vaccines and protein replacement therapies.

Mechanism of Action: Immune Evasion

The following diagram illustrates the critical checkpoint governed by 2'-O-methylation.[2]

ImmuneEvasion IVT_Product IVT mRNA Product Cap0 Cap 0 Structure (m7GpppN-OH) IVT_Product->Cap0 Standard Cap Analog Cap1 Cap 1 Structure (m7GpppNm-OMe) IVT_Product->Cap1 CleanCap / Enzymatic Cytosol Cytosolic Entry Cap0->Cytosol Cap1->Cytosol IFIT1 IFIT1 Sensor (Immune Checkpoint) Cytosol->IFIT1 Cap 0 Detected eIF4E eIF4E Complex (Translation) Cytosol->eIF4E Cap 1 Evades IFIT1 Degradation Translation Inhibition & Degradation IFIT1->Degradation Sequesters 5' End Protein Therapeutic Protein Expression eIF4E->Protein

Figure 1: The molecular consequence of Cap status. Cap 1 (2'-O-methylated) evades IFIT1 sequestration, allowing efficient translation.

Critical Parameters for Optimization

The Polymerase Dilemma

Wild-type T7 RNA Polymerase (WT-T7) is highly sensitive to steric bulk at the 2' position of the ribose.

  • For Cap 1 Generation (5' End): WT-T7 can initiate with trinucleotide cap analogs (e.g., CleanCap AG) containing a 2'-OMe group because the initiation pocket is distinct from the elongation pocket.

  • For Internal Incorporation (Elongation): WT-T7 stalls when encountering 2'-OMe NTPs in the elongation phase.

    • Solution: If your application (e.g., aptamers, siRNA) requires internal 2'-OMe, you must use a Y639F/H784A mutant T7 polymerase . This variant opens the active site to accommodate bulky 2' modifications [1].

Magnesium ( ) Tuning

Magnesium is the cofactor for T7 RNAP and a counter-ion for NTPs. Modified nucleotides (modNTPs) often have different chelation properties.

  • Excess

    
    :  Increases polymerase activity but promotes RNA self-priming, leading to double-stranded RNA (dsRNA) byproducts—a potent trigger of RIG-I/MDA5.
    
  • Limiting

    
    :  Reduces yield and increases abortive transcripts.
    
  • Optimization Target: The free

    
     concentration (after NTP binding) should be ~4–6 mM.
    
Nucleotide Purity and Ratios[3]
  • Purity: Use HPLC-purified NTPs (>99%). Even trace amounts of shorter phosphate chains (NDPs/NMPs) inhibit the reaction.

  • Cap:GTP Ratio:

    • Legacy ARCA: Requires 4:1 (Cap:GTP) ratio, starving the reaction of GTP and lowering yield.

    • CleanCap AG:[3][4] Uses equimolar ratios (or slight excess of Cap), allowing high GTP concentrations and maximizing yield.

Protocol A: High-Yield Synthesis of Cap 1 mRNA

Target Application: mRNA Vaccines, Protein Replacement. Method: Co-transcriptional Capping using CleanCap® AG.

Materials
  • Enzyme: High-concentration T7 RNA Polymerase (Wild Type, ≥1000 U/µL).

  • Template: Linearized plasmid with T7 promoter followed immediately by AG (e.g., TAATACGACTCACTATAAG ...).

  • Cap Analog: CleanCap® AG (3' OMe-m7G(5')ppp(5')AmG).

  • NTPs: ATP, CTP, GTP, N1-Methylpseudouridine (m1Ψ) at 100 mM each.

Step-by-Step Workflow
  • Template Preparation: Linearize plasmid with a restriction enzyme that leaves a 5' overhang or blunt end. Avoid 3' overhangs to prevent spurious antisense transcription. Purify via phenol:chloroform or silica column.

  • Reaction Assembly (20 µL Scale): Assemble at Room Temperature (RT). Do not assemble on ice, as spermidine in the buffer can precipitate DNA.

ComponentConcentrationVolume (µL)Final Conc.
Nuclease-free Water-to 20 µL-
Transcription Buffer (10X)-2.01X
ATP100 mM1.05 mM
CTP100 mM1.05 mM
m1Ψ (N1-Me-Pseudo-UTP)100 mM1.05 mM
GTP100 mM1.05 mM
CleanCap AG Reagent100 mM0.84 mM
Linearized DNA Template1 µg/µL1.050 ng/µL
Murine RNase Inhibitor40 U/µL0.51 U/µL
Inorganic Pyrophosphatase0.1 U/µL0.20.001 U/µL
T7 RNA Polymerase1000 U/µL1.575 U/µL
  • Incubation: Incubate at 37°C for 2 hours . Optimization: For long transcripts (>3kb), extend to 3-4 hours.

  • DNase Treatment: Add 2 U of DNase I (RNase-free). Incubate 15 mins at 37°C to degrade the template.

  • Purification: Standard: LiCl precipitation (removes proteins and free NTPs). Superior: Oligo(dT) affinity or spin-column purification to remove abortive transcripts.

Protocol B: Internal 2'-OMe Incorporation

Target Application: Aptamers, siRNA, Ribozymes (Stability focus). Method: Mutant T7 Transcription.

Critical Change: You cannot use WT-T7. You must use T7 Y639F or Y639F/H784A .

  • Buffer Adjustment: Add Manganese (

    
    ) .
    
    • 
       reduces the discrimination of the polymerase for the 2' group.
      
    • Add

      
       to a final concentration of 2.5 mM in the transcription buffer.
      
  • NTP Mix:

    • Replace standard NTPs with 2'-OMe-NTPs.

    • Note: 100% substitution is difficult. Start with a mix (e.g., 50% GTP / 50% 2'-OMe-GTP) and titrate up.

  • Incubation:

    • Mutant polymerases are often slower. Incubate at 37°C for 4–6 hours or overnight at 30°C.

Quality Control & Validation

Validating the presence of 2'-OMe (Cap 1) is difficult because it adds little mass. Standard agarose gels cannot distinguish Cap 0 from Cap 1.

QC Workflow Diagram

QC_Workflow cluster_integrity Integrity & Purity cluster_identity Identity (Capping) Sample Purified mRNA Bioanalyzer Capillary Electrophoresis (Fragment Analyzer) Sample->Bioanalyzer Check Size/Smear DotBlot Dot Blot (J2 Antibody) Sample->DotBlot Check dsRNA Enzymatic RNase H Cleavage + LC-MS Sample->Enzymatic Quantify Cap 1 % Pass Release for LNP Formulation Bioanalyzer->Pass Single Band DotBlot->Pass No Signal LCMS LC-MS (Intact Mass) Enzymatic->Pass >90% Cap 1

Figure 2: QC Decision Tree. Note that LC-MS following specific RNase cleavage is the only reliable way to quantify Cap 1 efficiency.

Validation Methods
  • Cap 1 Efficiency (LC-MS):

    • Digest mRNA with RNase H and a specific probe targeting the 5' UTR.

    • Analyze the short 5' fragment via LC-MS.

    • Success Criteria: Mass shift corresponding to m7G + Methylation (+14 Da) vs unmethylated.

  • dsRNA Detection (Dot Blot):

    • Use the J2 anti-dsRNA antibody .

    • High dsRNA indicates suboptimal

      
       or excessive incubation time.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Limiting

Titrate

in 2 mM increments. Ensure NTPs are pH 7.5.
Smearing on Gel RNase ContaminationReplace water/reagents. Clean pipettes. Add RNase Inhibitor.[5][6][7]
High dsRNA Run-on transcriptionDecrease incubation time. Lower

. Use High-Salt purification.
Precipitate in Reaction Spermidine-DNA complexAssemble reaction at Room Temp. Add reagents in order: Water -> Buffer -> NTPs -> DNA -> Enzyme.
Incomplete Capping GTP too high (if ARCA)If using CleanCap, ensure template starts with AG. If using ARCA, reduce GTP to 1.25 mM.

References

  • Padilla, R., & Sousa, R. (2002).[8] A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs.[8] Nucleic Acids Research.[8][9][10] Link

  • Henderson, J. M., et al. (2021). Cap 1 Messenger RNA Synthesis with Co-transcriptional CleanCap® Analog by In Vitro Transcription.[] Current Protocols. Link

  • Abbas, Y. M., et al. (2017). Structural basis for viral 5'-PPP-RNA recognition by human IFIT proteins. Nature. Link

  • Karikó, K., et al. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity. Link

  • TriLink BioTechnologies. (2023). CleanCap® AG Application Note. Link

Sources

Application Notes and Protocols for the Chemical Synthesis of 2'-O-Methylguanosine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed chemical synthesis pathways for 2'-O-Methylguanosine 5'-monophosphate (2'-O-Me-GMP), a crucial modified nucleotide in RNA therapeutics and research. The document outlines both chemical and enzymatic phosphorylation strategies, starting from the synthesis of the precursor, 2'-O-methylguanosine. Emphasis is placed on the rationale behind experimental choices, including the strategic use of protecting groups to ensure regioselectivity and high yields. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided to enable researchers to successfully produce high-purity 2'-O-Me-GMP.

Introduction: The Significance of 2'-O-Methylated Nucleotides

The 2'-O-methylation of ribonucleosides is a common post-transcriptional modification found in various RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA)[1]. This modification, where a methyl group is added to the 2'-hydroxyl of the ribose moiety, plays a significant role in RNA structure and function. The presence of the 2'-O-methyl group enhances the stability of RNA by providing resistance against degradation by cellular ribonucleases and alkaline hydrolysis[2]. This increased stability is a highly desirable characteristic for RNA-based therapeutics, such as antisense oligonucleotides and siRNAs, as it prolongs their in vivo half-life and improves their therapeutic efficacy[3][4].

This compound (2'-O-Me-GMP) is a key building block in the synthesis of these modified RNA molecules. It can be incorporated into RNA strands using phosphoramidite chemistry or serve as a precursor for the synthesis of the corresponding triphosphate for in vitro transcription. This guide details the primary synthetic routes to obtain high-purity 2'-O-Me-GMP for research and drug development applications.

Strategic Overview of 2'-O-Me-GMP Synthesis

The synthesis of 2'-O-Me-GMP is a multi-step process that begins with the selective 2'-O-methylation of guanosine, followed by the phosphorylation of the 5'-hydroxyl group. The core challenge lies in achieving regioselectivity, specifically methylating the 2'-hydroxyl group without affecting the other reactive hydroxyl groups (3' and 5') and the functional groups on the guanine base.

The overall synthetic strategy can be visualized as a two-stage process:

Synthesis_Overview Guanosine Guanosine Protected_Guanosine Protected Guanosine Guanosine->Protected_Guanosine Protection Methylated_Guanosine 2'-O-Methylguanosine Protected_Guanosine->Methylated_Guanosine Methylation & Deprotection GMP 2'-O-Me-GMP Methylated_Guanosine->GMP 5'-Phosphorylation

Figure 1: High-level overview of the synthetic pathway to 2'-O-Me-GMP.

This guide will explore two primary pathways for the synthesis of the 2'-O-methylguanosine intermediate and subsequent phosphorylation to yield the final product.

Synthesis of the 2'-O-Methylguanosine Intermediate

The selective methylation of the 2'-hydroxyl group of guanosine is the most critical and challenging step. Direct methylation of unprotected guanosine leads to a mixture of products methylated at various positions. Therefore, a protection strategy is essential.

The Importance of Protecting Groups

Protecting groups are temporary modifications of functional groups to prevent them from reacting during a chemical transformation[5][6]. In the context of 2'-O-methylguanosine synthesis, protecting groups are employed to block the 3'- and 5'-hydroxyl groups of the ribose sugar, leaving the 2'-hydroxyl group available for methylation. An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable under the methylation reaction conditions.

  • Easy to remove in high yield without affecting the desired 2'-O-methyl group or other parts of the molecule.

Several strategies have been developed, with silicon-based protecting groups being particularly effective for achieving high regioselectivity.

Protocol 1: Synthesis of 2'-O-Methylguanosine via a Silyl-Protected Intermediate

This protocol is based on the work of Chow et al., which utilizes methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) as a protecting group for the 3' and 5'-hydroxyls, allowing for chemoselective 2'-O-methylation without protection of the guanine base[7][8][9].

Experimental Workflow:

Protocol1_Workflow Start Guanosine Protection 3',5'-O-Protection (MDPSCl₂) Start->Protection Methylation 2'-O-Methylation (NaHMDS, CH₃Cl) Protection->Methylation Deprotection Deprotection (TBAF) Methylation->Deprotection Purification Purification Deprotection->Purification Product 2'-O-Methylguanosine Purification->Product

Figure 2: Workflow for the synthesis of 2'-O-methylguanosine.

Step-by-Step Methodology:

  • 3',5'-O-(Methylene-bis(diisopropyl)silylene)guanosine Synthesis (Protection):

    • Suspend guanosine in anhydrous pyridine.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add methylene-bis-(diisopropylsilyl chloride) (MDPSCl₂) dropwise with constant stirring under an inert atmosphere (e.g., argon).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with methanol.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected guanosine derivative.

  • 2'-O-Methylation:

    • Dissolve the 3',5'-O-protected guanosine in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) solution dropwise and stir for 30 minutes.

    • Bubble methyl chloride (CH₃Cl) gas through the solution for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude 2'-O-methylated product in THF.

    • Add tetrabutylammonium fluoride (TBAF) solution (1M in THF).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 2'-O-methylguanosine.

Rationale for Experimental Choices:

  • MDPSCl₂: This bulky silyl protecting group selectively reacts with the less sterically hindered 3' and 5'-hydroxyl groups, forming a cyclic silylene derivative. This leaves the 2'-hydroxyl group accessible for methylation.

  • NaHMDS: A strong, non-nucleophilic base is required to deprotonate the 2'-hydroxyl group, making it a potent nucleophile for the subsequent methylation reaction.

  • Methyl Chloride: A weak electrophile like methyl chloride is crucial for the success of the 2'-O-methylation of the protected guanosine[7].

  • TBAF: A fluoride source is highly effective for the cleavage of silicon-oxygen bonds, allowing for the clean removal of the silyl protecting group under mild conditions.

5'-Phosphorylation of 2'-O-Methylguanosine

Once the 2'-O-methylguanosine intermediate is synthesized and purified, the next step is the regioselective phosphorylation of the 5'-hydroxyl group. Both chemical and enzymatic methods can be employed for this transformation.

Protocol 2: Chemical Phosphorylation using Phosphorus Oxychloride (POCl₃)

This is a classic and widely used method for the 5'-phosphorylation of nucleosides[10][11]. The reaction proceeds via a phosphorodichloridate intermediate.

Step-by-Step Methodology:

  • Anhydrous Preparation:

    • Co-evaporate the purified 2'-O-methylguanosine with anhydrous pyridine several times to remove any residual water.

    • Dry the starting material under high vacuum for several hours.

  • Phosphorylation Reaction:

    • Suspend the anhydrous 2'-O-methylguanosine in a trialkyl phosphate solvent (e.g., triethyl phosphate).

    • Cool the suspension to 0°C in an ice bath under an inert atmosphere.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring.

    • Stir the reaction at 0°C for 2-4 hours. The reaction mixture should become a clear solution.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding it to a chilled aqueous buffer solution (e.g., triethylammonium bicarbonate, TEAB).

    • Adjust the pH to neutral (pH 7) with a suitable base (e.g., sodium bicarbonate).

    • Purify the crude 2'-O-Me-GMP by anion-exchange chromatography or reversed-phase HPLC.

    • Combine the fractions containing the desired product and lyophilize to obtain the final product as a salt (e.g., triethylammonium salt).

Reaction Mechanism Overview:

Phosphorylation_Mechanism Nucleoside 2'-O-Me-Guanosine-5'-OH Intermediate [Intermediate Complex] Nucleoside->Intermediate + POCl₃ POCl3 POCl₃ Product 2'-O-Me-GMP Intermediate->Product + H₂O H2O H₂O (Work-up)

Figure 3: Simplified mechanism of chemical phosphorylation with POCl₃.

Protocol 3: Enzymatic Phosphorylation using a Nucleoside Kinase

Enzymatic methods offer a green and highly selective alternative to chemical phosphorylation. Nucleoside kinases catalyze the transfer of a phosphate group from a donor, typically ATP, to the 5'-hydroxyl of a nucleoside[12][13].

Step-by-Step Methodology:

  • Reaction Setup:

    • In a suitable buffer (e.g., Tris-HCl, pH 7.5) containing MgCl₂, dissolve the 2'-O-methylguanosine.

    • Add a phosphate donor, such as ATP, in excess.

    • Initiate the reaction by adding a suitable nucleoside kinase (e.g., a broad-specificity deoxynucleoside kinase or a specific guanosine kinase).

    • For larger scale synthesis, an ATP regeneration system can be included to reduce the cost[12].

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for several hours to overnight.

    • Monitor the reaction progress by HPLC.

  • Work-up and Purification:

    • Terminate the reaction by heat inactivation of the enzyme or by adding a protein precipitant (e.g., ethanol or trichloroacetic acid).

    • Centrifuge to remove the precipitated protein.

    • Purify the supernatant containing 2'-O-Me-GMP by anion-exchange chromatography or reversed-phase HPLC.

Advantages of Enzymatic Synthesis:

  • High Selectivity: Enzymes typically phosphorylate only the 5'-hydroxyl group, eliminating the need for protecting groups on the ribose.

  • Mild Reaction Conditions: Reactions are carried out in aqueous buffers at or near physiological pH and temperature, which is ideal for sensitive molecules.

  • Environmentally Friendly: Avoids the use of hazardous chemical reagents.

Purification and Characterization

Regardless of the synthetic route, the final product must be rigorously purified and characterized to ensure its identity and purity.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase ion-pair HPLC is a powerful technique for the purification of nucleotides[12][14][15].

ParameterRecommended Conditions
Column C18 reversed-phase column
Mobile Phase A Aqueous buffer (e.g., 50 mM triethylammonium acetate, pH 7.0)
Mobile Phase B Acetonitrile
Gradient A linear gradient of increasing acetonitrile concentration
Detection UV absorbance at 260 nm
Characterization Techniques

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of 2'-O-Me-GMP.

  • ¹H NMR: Provides information on the proton environment, confirming the presence of the methyl group and the integrity of the nucleoside structure.

  • ³¹P NMR: A single peak in the phosphate region confirms the presence of the monophosphate group.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

The combination of these NMR techniques allows for unambiguous confirmation of the final product's structure[2][16][17][18].

5.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition[16][19].

Conclusion

The synthesis of this compound is a well-established process that can be achieved through various chemical and enzymatic routes. The choice of a particular pathway will depend on the available resources, desired scale, and purity requirements. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important modified nucleotide for their specific applications. Careful execution of the described procedures, coupled with rigorous purification and characterization, will ensure the production of high-quality 2'-O-Me-GMP for advancing RNA-based research and therapeutics.

References

  • Chow, S., Wen, K., Sanghvi, Y. S., & Theodorakis, E. A. (2003). Novel synthesis of 2'-O-methylguanosine. Bioorganic & medicinal chemistry letters, 13(10), 1631–1634. [Link]

  • Bio-Synthesis Inc. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]

  • Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A novel method for phosphorylation of nucleosides to their 5'-monophosphates. Tetrahedron Letters, 8(50), 5065-5068.
  • Robins, M. J., Hansske, F., & Bernier, S. E. (1981). Nucleic acid related compounds. 36. Synthesis of the 2'-O-methyl and 3'-O-methyl ethers of guanosine and 2-aminoadenosine and correlation of O'-methyl-nucleoside conformation and 13C chemical shifts. Canadian Journal of Chemistry, 59(22), 3360-3364.
  • Wen, K., Chow, S., Sanghvi, Y. S., & Theodorakis, E. A. (2002). Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. The Journal of organic chemistry, 67(22), 7887–7889. [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2004).
  • Wagner, E., Oberhauser, B., Holzner, A., Brunar, H., Issakides, G., Schaffner, G., Cotten, M., Knollmüller, M., & Noe, C. R. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic acids research, 19(21), 5965–5971. [Link]

  • Wen, K., Chow, S., Sanghvi, Y. S., & Theodorakis, E. A. (2002). Synthesis of 2'-O-methoxyethylguanosine using a novel silicon-based protecting group. The Journal of organic chemistry, 67(22), 7887–7889. [Link]

  • Glen Research. (n.d.). 2'-O-Me Phosphoramidites and Supports for RNA Synthesis. [Link]

  • Lönnberg, H. (2017). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 22(12), 2139.
  • Roberts, C., Bandaru, R., & Switzer, C. (1997). Synthesis of Oligonucleotides Containing 2'-Deoxyisoguanosine and 2'-Deoxy-5-methylisocytidine Using Phosphoramidite Chemistry. Helvetica Chimica Acta, 80(7), 2097-2109.
  • Sanghvi, Y. S., Wen, K., Chow, S., & Theodorakis, E. A. (2003). MDPSCL2: a new protecting group for chemoselective synthesis of 2'-O-alkylated guanosines. Nucleosides, nucleotides & nucleic acids, 22(5-8), 583–587. [Link]

  • Lavergne, T., et al. (2012). Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7)- and (nucleoside-2′O)-methyltransferases. RNA, 18(5), 1013-1025.
  • Reese, C. B., & Serafinowska, H. T. (1997). Protection of the guanine residue during synthesis of 2′-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 2631-2639.
  • Serra, I., et al. (2020). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs.
  • Micura, R., et al. (2011). The synthesis of 2′-methylseleno adenosine and guanosine 5′-triphosphates. Bioorganic & medicinal chemistry letters, 21(19), 5744-5746.
  • Luy, B., et al. (2018). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. Accounts of chemical research, 51(5), 1091-1100.
  • Bobkov, G. V., et al. (2020).
  • Muthmann, N., et al. (2019). Combining Chemical Synthesis and Enzymatic Methylation to Access Short RNAs with Various 5' Caps. ChemBioChem, 20(13), 1693-1700.
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Barding, G. A., et al. (2017). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Journal of proteome research, 16(12), 4477-4486.
  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. [Link]

  • Serra, I., et al. (2020).
  • Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA, 5(5), 421–426. [Link]

  • Wishart, D. S. (2007). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Their Application to Metabolomics. In The Handbook of Metabolomics.
  • Arbogast, L. W., et al. (2015). HOS characterization of pharmaceutical proteins by 2D NMR methyl fingerprinting. mAbs, 7(3), 527-539.
  • Wikipedia. (2023). 2'-O-methylation. [Link]

  • Zhang, Y., et al. (2019). Determination of flavored nucleotides in soy sauce by RP-HPLC method. China Condiment, 44(4), 136-139.
  • CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Guanosine, Deoxyguanosine, Adenosine, Deoxyadenosine on Newcrom AH Column. [Link]

  • Nguyen, T. T. H., et al. (2021). Development of a high-performance liquid chromatography method for simultaneously analyzing Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in food products. Vietnam Journal of Science and Technology, 59(6), 75-84.

Sources

Technical Guide: Optimal Storage and Handling of 2'-O-Methylguanosine 5'-monophosphate (GmP) Powder

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the storage and handling of 2'-O-Methylguanosine 5'-monophosphate (GmP) powder. Adherence to these protocols is critical for preserving the chemical integrity, ensuring experimental reproducibility, and maximizing the shelf-life of this valuable reagent. The guide explains the scientific principles behind the recommended procedures, focusing on the unique stability conferred by the 2'-O-methyl modification.

Introduction: The Significance of 2'-O-Methylation in RNA Research

This compound is a modified ribonucleotide distinguished by a methyl group on the 2' hydroxyl of the ribose sugar. This seemingly minor modification imparts significant and advantageous properties to RNA molecules, making it a cornerstone of modern RNA therapeutics and research. The 2'-O-methyl group sterically shields the adjacent phosphodiester bond, providing profound resistance to both enzymatic degradation by nucleases and chemical hydrolysis under alkaline conditions[1][2][3][4].

From a structural standpoint, the methylation favors a C3'-endo ribose conformation, which pre-organizes the nucleotide into an A-form helix. This leads to increased thermal stability of RNA duplexes[5][6][7]. These characteristics of enhanced stability and improved hybridization are leveraged in the development of antisense oligonucleotides, siRNAs, and mRNA vaccines, where protecting the therapeutic molecule from degradation is paramount[6][8][][10]. Understanding the handling requirements of the GmP building block is the first step toward successful application.

Physicochemical Properties and Stability Profile

The stability of GmP powder is governed by its susceptibility to environmental factors. The primary degradation pathways for nucleotides are hydrolysis and oxidation.

  • Hydrolytic Stability: The key feature of GmP is its enhanced resistance to hydrolysis. The 2'-hydroxyl group in standard RNA acts as a nucleophile, attacking the adjacent phosphorus atom and leading to cleavage of the phosphodiester backbone. The 2'-O-methyl group eliminates this internal nucleophile, rendering the molecule significantly more stable against hydrolysis compared to unmodified GMP[1][7][11].

  • Oxidative Stability: Like all guanosine derivatives, the guanine base can be susceptible to oxidation. Therefore, minimizing contact with air and oxidizing agents is crucial[12].

  • Hygroscopicity: While not formally classified, the consistent recommendation from suppliers to store in a dry environment and keep containers tightly sealed suggests the powder is hygroscopic and will readily absorb atmospheric moisture[12]. Moisture can lead to clumping and may accelerate degradation pathways upon temperature fluctuations.

Recommended Storage Conditions for GmP Powder

To ensure long-term stability, which can extend to four years or more under ideal conditions, the following storage protocol for the lyophilized powder is strongly recommended.

Parameter Recommendation Rationale
Temperature -20°C for long-term storage. Minimizes chemical degradation and preserves the integrity of the compound. While some sources suggest 5°C, -20°C is the consensus for long-term stability of high-value nucleotides[12][13].
4°C is acceptable for short-term storage (1-2 weeks).Provides adequate protection for powders that are in frequent use.
Atmosphere Store under an inert gas (Argon or Nitrogen) in a desiccator.Prevents oxidation and moisture absorption. Keeping the container tightly sealed in a dry environment is a minimum requirement[12].
Light Store in an opaque, amber, or foil-wrapped vial in the dark.Although high light sensitivity is not documented, guanosine derivatives can be susceptible to photodecomposition. Protection from light is a standard best practice for all nucleotides[14][15].
Container Original manufacturer's vial, tightly sealed.Ensures a clean, non-reactive environment and minimizes exposure to contaminants.

Protocol for Reconstitution and Preparation of Aqueous Stock Solutions

Proper reconstitution is critical to obtaining a stable, usable stock solution. Avoid introducing contaminants such as nucleases, bacteria, or heavy metals.

4.1. Materials Required:

  • This compound powder

  • Nuclease-free water or sterile, nuclease-free biological buffer (e.g., 10 mM Tris-HCl, pH 7.5; 10 mM HEPES, pH 7.5)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated micropipettes with sterile, nuclease-free tips

  • Vortex mixer

  • Microcentrifuge

  • Sterile 0.22 µm syringe filter (optional, for larger volumes)

4.2. Step-by-Step Reconstitution Protocol:

  • Equilibration: Before opening, allow the vial of GmP powder to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents condensation of atmospheric moisture onto the cold powder, which can affect its mass and stability.

  • Aseptic Technique: Perform all subsequent steps in a clean environment, such as a laminar flow hood, to prevent microbial and nuclease contamination. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Addition: Briefly centrifuge the vial to ensure all powder is at the bottom. Carefully open the vial and add the desired volume of nuclease-free water or buffer to achieve the target concentration (e.g., 100 mM).

    • Scientist's Note: While the exact solubility in water is not widely published, related compounds like 2'-deoxyguanosine 5'-monophosphate sodium salt are soluble up to 50 mg/mL. Starting with a concentration of 10-100 mM is typically a safe range.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming (up to 37°C) can be applied, but avoid excessive heat.

  • Final Centrifugation: Centrifuge the vial briefly (e.g., 1 minute at 1,000 x g) to collect the entire solution at the bottom of the tube.

  • Sterile Filtration (Optional): For applications requiring the highest degree of sterility, the solution can be passed through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade nucleotides, divide the stock solution into smaller, single-use aliquots in sterile, nuclease-free tubes. The volume of the aliquots should be appropriate for your typical experimental needs.

4.3. Diagram of Reconstitution Workflow The following diagram outlines the critical steps from receiving the powder to creating stable, ready-to-use aliquots.

G cluster_prep Preparation cluster_reconstitution Reconstitution (Aseptic Technique) cluster_storage Final Processing & Storage Receive Receive GmP Powder (Store at -20°C) Equilibrate Equilibrate Vial to Room Temp Receive->Equilibrate Before Use Add_Solvent Add Nuclease-Free Buffer/Water Equilibrate->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Aliquot Aliquot into Single-Use Tubes Centrifuge Quick Centrifuge Vortex->Centrifuge Centrifuge->Aliquot Store_Final Store Aliquots at -20°C or -80°C Aliquot->Store_Final

Caption: Workflow for proper reconstitution of GmP powder.

Storage of GmP Stock Solutions

Proper storage of the reconstituted GmP is as important as the storage of the initial powder.

  • Temperature: Store aliquots at -20°C for routine use or at -80°C for long-term archival storage.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. This is the primary reason for creating single-use aliquots. Each cycle can contribute to the degradation of the monophosphate.

  • Light: Continue to protect solutions from light by storing them in a freezer box or wrapping tubes in foil.

By following these detailed storage and handling protocols, researchers can ensure the integrity and performance of their this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Höfler, C., & Carlomagno, T. (2020). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes, 11(10), 1168. Available at: [Link]

  • Motorin, Y., & Marchand, V. (2021). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 12(5), 642. Available at: [Link]

  • Li, Y., et al. (2024). 2′-O-methylation at internal sites on mRNA promotes mRNA stability. Molecular Cell, 84(12), 2320-2336.e6. Available at: [Link]

  • Motorin, Y., & Marchand, V. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes, 9(12), 642. Available at: [Link]

  • CD Genomics. (n.d.). What Is 2'-O-Methylation and How to Detect It. Available at: [Link]

  • Li, Y., et al. (2024). 2′-O-methylation at internal sites on mRNA promotes mRNA stability. Molecular Cell. Available at: [Link]

  • Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(16), 9304–9317. Available at: [Link]

  • Wikipedia. (2023). 2'-O-methylation. Available at: [Link]

  • Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? Biomolecules, 8(4), 113. Available at: [Link]

  • Falaleeva, M., et al. (2021). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 22(16), 8945. Available at: [Link]

  • Berry & Associates/Icon Isotopes. (2016). Safety Data Sheet 2'-O-Methylguanosine. Available at: [Link]

  • Birkedal, U., et al. (2015). High-throughput and site-specific identification of 2′-O-methylation sites using ribose oxidation sequencing (RibOxi-seq). RNA, 21(9), 1594-1606. Available at: [Link]

  • Chow, S., et al. (2003). Novel synthesis of 2'-O-methylguanosine. Bioorganic & Medicinal Chemistry Letters, 13(10), 1631-1634. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398631, Guanosine Monophosphate. Retrieved February 13, 2026 from [Link].

  • Balasubramaniyam, T., et al. (2018). 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. International Journal of Molecular Sciences, 19(10), 3073. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135406950, 2'-O-Methylguanosine. Retrieved February 13, 2026 from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136242937, N(2)-methylguanosine 5'-monophosphate. Retrieved February 13, 2026 from [Link].

  • Zhang, Y., et al. (2020). Changes in Cyclic Guanosine Monophosphate Channel of 661w Cells In vitro with Excessive Light Time. Current Medical Science, 40(4), 743-749. Available at: [Link]

  • Zhou, J., & Wu, G. (2012). On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed?. The Journal of Physical Chemistry B, 116(29), 8538-8543. Available at: [Link]

  • Eskin, A., & Strumwasser, F. (1984). Cyclic guanosine 3':5'-monophosphate mimics the effects of light on a circadian pacemaker in the eye of aplysia. The Journal of Neuroscience, 4(10), 2466-2471. Available at: [Link]

  • Fedin, M. V., et al. (2025). Light-induced interaction of anthraquinone derivative with Guanosine monophosphate: molecular mechanism and implication in cytotoxicity. Photochemical & Photobiological Sciences. Available at: [Link]

Sources

Using 2'-O-Methylguanosine 5'-monophosphate in metabolic labeling studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Profiling of RNA 2'-O-Methylation Dynamics Subject: Utilizing 2'-O-Methylguanosine 5'-monophosphate (2'-O-Me-GMP) as a Quantitative Standard and Structural Probe in Epitranscriptomic Metabolic Labeling.

Part 1: Introduction & Strategic Overview

The Epitranscriptomic Challenge Metabolic labeling of RNA has traditionally focused on transcriptional kinetics using analogs like 4-thiouridine (4sU). However, the frontier of RNA therapeutics (mRNA vaccines) and structural biology has shifted focus to post-transcriptional modifications (PTMs) , specifically 2'-O-methylation (Nm) .

2'-O-Methylguanosine is a critical component of the Cap-1 structure (m7GpppGm) , essential for distinguishing "self" from "non-self" RNA and evading innate immune sensors like RIG-I and MDA5. In metabolic labeling studies, researchers do not typically "feed" cells 2'-O-Me-GMP to label RNA (due to poor membrane permeability of charged phosphates). Instead, This compound serves as the absolute quantitation standard and structural control required to validate metabolic flux data derived from methyl-donor labeling (e.g., ¹³C-Methionine or Deuterated SAM).

Core Applications of this Reagent:

  • LC-MS/MS Standard: The definitive analyte for quantifying Cap-1 frequency and rRNA methylation rates after nuclease digestion.

  • Structural Probe: A ligand for validating Cap-binding proteins (eIF4E) and specific antibodies (anti-m3G/Cap antibodies).

  • In Vitro Transcription (IVT) Optimization: A competitive inhibitor/initiator to study capping enzyme efficiency.

Part 2: Scientific Logic & Experimental Design

The "Standard-Calibrated" Metabolic Labeling Workflow

To study the dynamics of 2'-O-methylation, we employ a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) -like approach, using ¹³C-Methionine to track methyl transfer. The 2'-O-Me-GMP reagent is critical in the downstream analysis: it is the chemical reference used to build the Multiple Reaction Monitoring (MRM) standard curve, allowing the conversion of raw mass spectrometry signals into absolute molar values (femtomoles per microgram of RNA).

Mechanism of Action:

  • In Vivo Labeling: Cells incorporate ¹³C-methyl groups from S-Adenosylmethionine (SAM) into the 2'-OH position of guanosine residues (via Fibrillarin or Cap-specific methyltransferases).

  • Digestion: RNA is digested into 5'-monophosphates (NMPs) using Nuclease P1.

  • Quantification: The endogenous ¹³C-labeled 2'-O-Me-GMP is detected via LC-MS/MS. The synthetic 2'-O-Me-GMP (unlabeled) is spiked in or used as an external standard to quantify the total pool size.

Visualizing the Workflow

MetabolicLabeling cluster_0 In Vivo Metabolic Labeling cluster_1 Analytical Processing cluster_2 Quantification Strategy Met 13C-Methionine (Medium) SAM 13C-SAM (Donor) Met->SAM MAT2A Cap1 Cap-1 RNA (m7GpppGm...) SAM->Cap1 Methyl Transfer RNA Nascent RNA (Cap-0) RNA->Cap1 CMTR1/2 (+SAM) Digest Nuclease P1 Digestion Cap1->Digest NMP NMP Mixture (5'-Monophosphates) Digest->NMP MS LC-MS/MS (MRM Mode) NMP->MS Standard REAGENT: 2'-O-Me-GMP (Synthetic Standard) Standard->MS Calibration Curve Data Methylation Stoichiometry MS->Data

Caption: Workflow for tracking RNA methylation dynamics. The synthetic 2'-O-Me-GMP is the critical external standard for absolute quantification of metabolically labeled transcripts.

Part 3: Detailed Experimental Protocols

Protocol A: Metabolic Labeling & LC-MS/MS Quantification

Objective: Determine the absolute abundance and turnover rate of 2'-O-methylguanosine modifications in mRNA and rRNA.

Materials:

  • Target Reagent: this compound (High Purity >98%).

  • Label: L-Methionine (methyl-¹³C) or L-Methionine (methyl-d3).

  • Enzymes: Nuclease P1 (creates 5'-NMPs), Bacterial Alkaline Phosphatase (optional, if nucleoside analysis is preferred, but P1 yields the monophosphate directly).

  • LC-MS System: Triple Quadrupole (QqQ).

Step-by-Step Methodology:

  • Pulse-Chase Labeling:

    • Deplete cells of methionine for 30 min in Met-free medium.

    • Pulse: Add 100 μM ¹³C-Methionine to the media. Incubate for 0, 1, 2, 4, and 8 hours.

    • Chase: Replace with medium containing 10x excess unlabeled Methionine to stop labeling (optional for turnover studies).

  • RNA Isolation & Quality Control:

    • Extract Total RNA using Trizol/Column method.

    • Crucial: For Cap-1 analysis, enrich for mRNA using Poly(A) selection. For rRNA analysis, Total RNA is sufficient.

  • Enzymatic Digestion to Monophosphates:

    • Resuspend 5 μg of RNA in 20 μL of digestion buffer (20 mM NH₄OAc, pH 5.3).

    • Add 1 U Nuclease P1 .

    • Incubate at 42°C for 2 hours.

    • Note: Nuclease P1 cleaves phosphodiester bonds to yield nucleoside 5'-monophosphates . This matches your reagent (2'-O-Me-GMP) exactly.

  • Standard Curve Preparation (The Critical Step):

    • Prepare a stock solution of This compound at 1 mM in water.

    • Create a serial dilution curve: 10 μM, 1 μM, 100 nM, 10 nM, 1 nM.

    • Spike these standards into a "mock" RNA digest matrix (yeast tRNA digest) to account for matrix effects.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase or Porous Graphitic Carbon (PGC) for polar nucleotides.

    • Mobile Phase: A: 10 mM Ammonium Acetate (pH 5.3); B: Acetonitrile.

    • MRM Transitions: Monitor the transition for 2'-O-Me-GMP.

      • Parent Ion: [M+H]+ ≈ 378.2 m/z (Check exact mass based on ionization).

      • Fragment: Loss of phosphate or ribose.

    • Data Analysis: Calculate the ratio of ¹³C-labeled (endogenous) to Unlabeled (Standard) if using spike-in, or use the external standard curve to calculate absolute femtomoles.

Data Output Format:

Sample TimepointEndogenous Signal (¹³C)Standard Signal (¹²C)Calculated Concentration (fmol/μg RNA)% Methylation Turnover
0 hr (Control)< LOD1.5E600%
2 hr Pulse4.2E41.4E612.515%
4 hr Pulse8.9E41.5E628.132%
Protocol B: In Vitro Cap-1 Synthesis Validation

Objective: Use 2'-O-Me-GMP as a competitive inhibitor or product control to assess the efficiency of Vaccinia Capping Enzyme (VCE) or 2'-O-Methyltransferase.

Context: In mRNA vaccine manufacturing, "Cap-0" (m7GpppN) is converted to "Cap-1" (m7GpppNm) to reduce immunogenicity.

  • Reaction Setup:

    • Substrate: IVT RNA (uncapped or Cap-0).

    • Enzyme: mRNA Cap 2'-O-Methyltransferase.

    • Donor: SAM.

  • The Role of 2'-O-Me-GMP:

    • Negative Control: Add high concentrations (1 mM) of 2'-O-Me-GMP to the reaction. It acts as a product inhibitor, potentially slowing the reaction, validating the enzyme's specificity for the guanosine core.

    • Positive Control (TLC/HPLC): Run pure 2'-O-Me-GMP alongside the digested reaction products on PEI-Cellulose TLC plates.

    • Visualization: The digested Cap-1 RNA 5'-end will co-migrate exactly with the 2'-O-Me-GMP standard, confirming successful methylation.

Part 4: References

  • Kawata, K., et al. (2020). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates.[1] RNA Biology.[1][2][3][4][5] Retrieved from [Link]

  • Vold, B. S. (1981). Preparation and specificity of antibodies directed toward the ribose methylated nucleotide, this compound.[6][7] Biochimica et Biophysica Acta.[6] Retrieved from [Link]

  • Herzog, V. A., et al. (2017).[2] Thiol-linked alkylation for the metabolic sequencing of RNA (SLAM-seq).[8] Science.[9] Retrieved from [Link]

  • Marchand, V., et al. (2018).[5] Identification of 2'-O-methylation sites in RNA by high-throughput sequencing. Methods in Molecular Biology. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low incorporation efficiency of 2'-O-Me-GMP in IVT reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low incorporation efficiency of 2'-O-Me-GMP in In Vitro Transcription (IVT) reactions. Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Steric Gate" Problem

Welcome to the Technical Support Center. If you are experiencing low yields or poor capping efficiency when using 2'-O-methyl-guanosine monophosphate (2'-O-Me-GMP) , you are likely fighting millions of years of evolutionary biology.

T7 RNA Polymerase (T7 RNAP) has evolved a strict "steric gate" to discriminate against non-canonical nucleotides. While 2'-O-Me-GMP is a potent tool for creating non-immunogenic 5'-ends (silencing RIG-I sensing) or specific "Cap 0" structures, it faces two primary barriers:

  • Steric Hindrance: The 2'-O-methyl group clashes with the conserved Tyrosine 639 (Y639) residue in the enzyme's active site.

  • Competition: If you are using 2'-O-Me-GMP as a primer, it must compete with GTP (the natural initiator). Without specific condition adjustments, GTP will win every time, resulting in uncapped, unmodified transcripts.

This guide provides the diagnostic logic and "rescue protocols" to overcome these barriers.

Part 1: Diagnostic Decision Tree

Before altering your protocol, determine the root cause of the failure using this logic flow.

TroubleshootingFlow Start Start: Low 2'-O-Me-GMP Incorporation Q1 Q1: Are you using GMP (Primer) or GTP (Elongation)? Start->Q1 Priming Scenario A: Priming (5' End) Q1->Priming GMP (Monophosphate) Elongation Scenario B: Elongation (Internal) Q1->Elongation GTP (Triphosphate)* CheckRatio Check Ratio: Is Primer:GTP > 4:1? Priming->CheckRatio CheckPromoter Check Template: Is +1/+2 Sequence GG? CheckRatio->CheckPromoter Yes Sol_Ratio Action: Increase Ratio to 10:1 Reduce GTP conc. CheckRatio->Sol_Ratio No Sol_Promoter Action: Optimize Promoter to 'Phi2.5' (AGG) CheckPromoter->Sol_Promoter No (Sequence is GGG) CheckEnzyme Check Enzyme: Is it WT T7 or Y639F? Elongation->CheckEnzyme Sol_Enzyme CRITICAL FAILURE: WT & Y639F cannot handle bulky 2'-O-Me. Switch to Y639F/H784A Double Mutant. CheckEnzyme->Sol_Enzyme Yes

Figure 1: Diagnostic flow for identifying the bottleneck in modified nucleotide incorporation. Note that "GMP" implies priming, while "GTP" implies internal incorporation.

Part 2: Troubleshooting Guides (Q&A)

Category 1: The Enzyme & Chemistry

Q: I am using the standard Y639F mutant T7 RNAP, but my yield with 2'-O-Me-GMP is still poor. Why? A: The Y639F mutation is insufficient for bulky 2'-modifications.[1][2] While the Y639F (Tyrosine to Phenylalanine) mutation removes the hydroxyl group that hydrogen bonds with the 2'-OH of the substrate, it only creates enough space for small modifications like 2'-Fluoro or 2'-Amino.

  • The Problem: The 2'-O-Methyl group is bulky.[1][2] It clashes not just with residue 639, but also induces a conformational change that disrupts the histidine at position 784 (H784).

  • The Solution: You likely need the Double Mutant (Y639F/H784A) . The alanine substitution at H784 opens the "minor groove" side of the active site, accommodating the bulky methyl group.

    • Reference: Padilla & Sousa (2002) demonstrated that the double mutant increases 2'-O-Me incorporation efficiency by >50-fold compared to Y639F alone.

Q: Can I use Manganese (Mn²⁺) to force incorporation? A: Yes, but with a penalty on fidelity. Manganese ions (Mn²⁺) relax the geometric specificity of the active site. Adding Mn²⁺ can help Wild-Type (WT) or single-mutant enzymes accept modified nucleotides.

  • Risk: Mn²⁺ increases the rate of mismatch incorporation (error rate) and can lead to read-through of termination signals.

  • Protocol Tip: If you must use Mn²⁺, use a "spike" method. Add 2.5 mM MnCl₂ to your standard Mg²⁺ buffer. Do not replace Mg²⁺ entirely.[3]

Category 2: Priming & Stoichiometry

Q: I am using 2'-O-Me-GMP as a primer. What is the optimal ratio of Primer to GTP? A: You need a high molar excess of Primer, typically 4:1 to 10:1 . T7 RNAP has a higher affinity for GTP (its natural initiator) than for GMP or modified GMPs. If GTP is abundant, the enzyme will preferentially initiate with GTP, resulting in a 5'-ppp-G (uncapped) transcript.

  • The Fix: Lower the GTP concentration, do not just raise the primer concentration.

    • Standard: 5 mM Primer : 5 mM GTP (Yields ~20% priming).

    • Optimized: 8 mM Primer : 2 mM GTP (Yields >80% priming).

Q: Does the promoter sequence affect 2'-O-Me-GMP incorporation? A: Yes. The "+1" and "+2" nucleotides are critical. Standard T7 promoters initiate with a sequence of GGG (+1 to +3).

  • Mechanism: If you use 2'-O-Me-GMP, it acts as the +1 nucleotide. It must base-pair with a +1 Cytosine in the DNA template.

  • Slippage: A GGG start often leads to "slippage," where the enzyme adds extra Gs.

  • Recommendation: For primed transcription, a Phi2.5 promoter (initiating with AGG or G*G) often yields cleaner bands because the primer (G) pairs with the +1 C, and the next incoming nucleotide is ATP (pairing with +2 T), preventing G-laddering.

Part 3: Optimized "Rescue" Protocol

Use this protocol if standard IVT has failed to incorporate 2'-O-Me-GMP.

Reagents Required
  • Enzyme: T7 RNAP Double Mutant (Y639F/H784A) [Highly Recommended] or High-Conc T7 (50 U/µL).

  • Buffer Additive: MnCl₂ (1 M stock).

  • Nucleotides: Separate stocks of ATP, CTP, UTP, GTP, and 2'-O-Me-GMP.

Step-by-Step Workflow
ComponentFinal ConcentrationCausality / Notes
Buffer (HEPES pH 7.5) 1XHEPES maintains pH better than Tris at 37°C.
MgCl₂ 24 mMHigh Mg²⁺ is required to balance the high total nucleotide load.
MnCl₂ 2.5 mM The "Relaxant": Loosens active site specificity for modified priming.
ATP, CTP, UTP 5 mM eachHigh concentration for yield.
GTP 1.0 - 1.5 mM Limiting Factor: Kept low to force the enzyme to use the Primer.
2'-O-Me-GMP 10 mM The Driver: 10-fold excess over GTP ensures it wins the competition for the +1 site.
Template DNA 50 ng/µLClean, linearized plasmid or PCR product.
DTT 10 mMEssential for enzyme stability.
Pyrophosphatase 0.002 U/µLPrevents precipitation of Mg-Pyrophosphate (white precipitate).
T7 RNAP (Mutant) 5-10 U/µLUse double mutant if available.

Incubation:

  • Assemble reaction at Room Temperature (prevents spermidine precipitation).

  • Incubate at 37°C for 4-6 hours . (Modified reactions are slower than WT).

  • DNase I treatment: 15 mins at 37°C.

  • Purification: Silica column or LiCl precipitation.

Part 4: Mechanism of Action (Visualized)

This diagram illustrates the structural conflict in the Wild-Type enzyme vs. the Mutant, explaining why your standard enzyme fails.

Mechanism cluster_WT Wild-Type T7 Active Site cluster_Mutant Y639F / H784A Mutant Active Site WT_Gate Tyr639 (Gatekeeper) Hydroxyl Group Clash STERIC CLASH (Rejection) WT_Gate->Clash Substrate 2'-O-Me-GMP (Bulky Methyl) Substrate->Clash Success Successful Incorporation Substrate->Success Mut_Gate Phe639 (No Hydroxyl) Mut_Gate->Success Mut_Helper Ala784 (Space Creator) Mut_Helper->Success

Figure 2: Mechanistic comparison. The Wild-Type enzyme rejects the bulky 2'-O-Me group due to steric clash with Y639. The Double Mutant removes the clash (Y639F) and creates space (H784A).

References

  • Sousa, R., & Padilla, R. (1995). A mutant T7 RNA polymerase as a DNA polymerase.[4][5][6] The EMBO Journal, 14(18), 4609–4621.[6]

    • Significance: Establishes the Y639F mutant for reducing 2'-OH discrimin
  • Padilla, R., & Sousa, R. (2002). A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs.[4][7] Nucleic Acids Research, 30(24), e138.[4]

    • Significance: The definitive paper identifying the double mutant required for bulky 2'-O-Me and 2'-Azido incorpor
  • Jemielity, J., et al. (2003). Novel "anti-reverse" cap analogs with superior translational properties. RNA, 9(9), 1108–1122.

    • Significance: Discusses the stoichiometry of priming (ARCA)
  • Thermo Fisher Scientific. Determination of the optimal buffer conditions and nucleotide concentrations to maximize mRNA yield using in vitro transcription.

    • Significance: Provides data on Mg2+/NTP ratio optimiz

Sources

Technical Support Center: Purification of RNA from 2'-O-Methylguanosine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for removing unreacted 2'-O-Methylguanosine 5'-monophosphate (2'-O-Me-GMP) from RNA samples. Unreacted components from in vitro transcription (IVT) and capping reactions can compromise downstream applications, making their efficient removal a critical step for ensuring data integrity and therapeutic efficacy.

This center is structured to help you understand the challenge, select the appropriate purification strategy, execute detailed protocols, and troubleshoot common issues you may encounter.

Section 1: Foundational FAQs

This section addresses high-level questions regarding the presence and impact of 2'-O-Me-GMP contamination.

Q1: What is this compound (2'-O-Me-GMP), and why is it in my RNA sample?

A1: 2'-O-Me-GMP is a modified guanosine monophosphate. Its triphosphate form (2'-O-Me-GTP) is often a component in co-transcriptional capping reactions for synthesizing messenger RNA (mRNA). During this process, it is incorporated at the 5' end of the transcript to form a Cap-1 structure, which is crucial for mRNA stability and translation efficiency in eukaryotic cells.[1] Unreacted 2'-O-Me-GMP and related precursors remain in the reaction mixture as contaminants after the IVT and capping steps are complete.

Q2: Why is the removal of unreacted 2'-O-Me-GMP and other nucleotides critical?

A2: The removal of these small molecule impurities is essential for several reasons:

  • Accurate Quantification: Unincorporated nucleotides absorb light at 260 nm, leading to an overestimation of the RNA concentration when using UV-Vis spectrophotometry. This can compromise the accuracy of downstream assays where precise RNA input is required.

  • Downstream Enzymatic Reactions: Residual monophosphates and triphosphates can interfere with subsequent enzymatic processes, such as reverse transcription or ligation reactions, by competing with the desired nucleotide substrates.

  • Therapeutic Applications: For mRNA-based therapeutics, residual process-related impurities like cap analogs and NTPs must be rigorously controlled and removed. These contaminants can potentially trigger innate immune responses or affect the safety and efficacy profile of the final drug product.[1][2][3]

  • Analytical Integrity: The presence of these impurities complicates the analytical characterization of the RNA product, making it difficult to assess purity, integrity, and capping efficiency accurately.[3]

Q3: What are the primary methods for removing small molecules like 2'-O-Me-GMP from large RNA transcripts?

A3: The main strategies leverage the significant size and chemical differences between the large RNA polymer and the small monophosphate contaminant. Key methods include:

  • Chromatography: Techniques like Size Exclusion Chromatography (SEC) and Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) are powerful for separating molecules based on size and charge/hydrophobicity, respectively.[2][3][4]

  • Precipitation: Selective precipitation using agents like lithium chloride (LiCl) can effectively pellet large RNA molecules while leaving small, soluble nucleotides in the supernatant.[5][6]

  • Affinity Purification: For polyadenylated (poly-A) tailed mRNA, oligo(dT) affinity chromatography selectively binds the mRNA, allowing unincorporated nucleotides to be washed away.[7][8][9]

Section 2: Method Selection Guide

Choosing the right purification method depends on your specific needs, including the scale of your experiment, required purity, available equipment, and the nature of your RNA.

Method Comparison Table
Method Principle Purity Yield Scalability Speed Cost / Expertise Best For
LiCl Precipitation Differential solubilityGoodModerate-HighLow to MediumFast (< 1 hr)Low / LowQuick, small- to mid-scale cleanup of IVT reactions.[5][6]
Size Exclusion (SEC) Size-based separationHighHighLow (Spin Column) to High (FPLC/HPLC)Fast (Spin Column) to Moderate (FPLC)Moderate / ModerateHigh-purity lab-scale preps and buffer exchange.[4][10][11]
Oligo(dT) Affinity HybridizationVery HighModerateLow to HighModerateModerate / LowPurifying poly-A tailed mRNA from all other contaminants.[7][8][12]
IP-RP-HPLC Hydrophobicity/ChargeVery HighHighHighSlowHigh / HighHigh-purity, large-scale manufacturing and analytical characterization.[2][3][13]
Decision-Making Flowchart

Use this flowchart to guide your choice of the optimal purification strategy.

Figure 1: Decision flowchart for selecting a purification method.

Section 3: Detailed Protocols & Workflows

This section provides step-by-step methodologies for common lab-scale purification techniques. Always use nuclease-free water, reagents, and labware.

Protocol 1: Lithium Chloride (LiCl) Precipitation

This method is fast and effective for removing the bulk of unincorporated nucleotides from IVT reactions.[5] It selectively precipitates larger RNA molecules (>100 nt), while smaller molecules like 2'-O-Me-GMP remain in solution.[14][15]

Scientist's Insight: The mechanism relies on the principle of differential solubility. The high ionic strength provided by LiCl effectively neutralizes the phosphate backbone of the RNA, reducing its solubility and causing it to precipitate out of the solution. DNA and proteins are less efficiently precipitated under these conditions.[6][16]

Step-by-Step Protocol:

  • Volume Adjustment: Measure the volume of your crude RNA sample from the IVT reaction.

  • LiCl Addition: Add an equal volume of cold (4°C) 5 M nuclease-free LiCl solution to your RNA sample (final concentration of 2.5 M).[15]

  • Incubation: Mix thoroughly by vortexing gently and incubate at -20°C for at least 30 minutes.[14] For higher recovery, incubation can be extended to 1-2 hours.

  • Centrifugation: Centrifuge the mixture at maximum speed (e.g., >12,000 x g) in a microcentrifuge for 15 minutes at 4°C.[15] You should see a small white pellet of RNA.

  • Supernatant Removal: Carefully aspirate and discard the supernatant, which contains the unreacted 2'-O-Me-GMP and other NTPs.

  • Ethanol Wash: Wash the pellet by adding 500 µL of cold 70% ethanol. This step removes residual LiCl salt. Centrifuge again at maximum speed for 5 minutes.

  • Final Wash & Dry: Carefully remove the ethanol wash. Briefly spin the tube again and remove any remaining liquid with a fine pipette tip. Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspension: Resuspend the purified RNA pellet in a suitable volume of nuclease-free water or buffer (e.g., 10 mM Tris, pH 7.5).

Verification:

  • Assess RNA concentration and purity using a NanoDrop spectrophotometer. Expect A260/A280 ratio of ~2.0 and A260/A230 ratio > 2.0.

  • Confirm RNA integrity using denaturing agarose gel electrophoresis or a microfluidics-based system like an Agilent Bioanalyzer.

Protocol 2: Size Exclusion Chromatography (SEC) using Spin Columns

SEC separates molecules based on their hydrodynamic radius. Larger molecules (RNA) are excluded from the pores of the chromatography resin and elute first, while smaller molecules (2'-O-Me-GMP) enter the pores, extending their path and causing them to elute later.

Workflow Diagram:

SEC_Workflow cluster_0 Column Preparation cluster_1 Sample Processing Equilibrate 1. Equilibrate Column (remove storage buffer) Load 2. Load RNA Sample Spin1 3. Centrifuge Load->Spin1 Elute 4. Collect Purified RNA Spin1->Elute Spin2 5. Discard Column Elute->Spin2

Figure 2: General workflow for SEC spin column purification.

Step-by-Step Protocol:

  • Column Preparation: Select a spin column with a molecular weight cutoff (MWCO) appropriate for your RNA size (e.g., a column that retains molecules < 5 kDa will effectively remove mononucleotides).

  • Equilibration: Prepare the column according to the manufacturer's instructions. This typically involves centrifuging to remove storage buffer and equilibrating with nuclease-free water or your desired final buffer.

  • Sample Loading: Load your crude RNA sample onto the center of the resin bed. Do not exceed the maximum volume recommended by the manufacturer.

  • Centrifugation: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes).

  • Collection: The purified RNA will be in the eluate in the collection tube. The 2'-O-Me-GMP and other small molecules are retained in the column matrix.

  • Quantification & QC: Measure the concentration and assess the integrity of your purified RNA as described in the LiCl protocol.

Section 4: Troubleshooting Guide

Q: My A260/A230 ratio is low (<1.8) after purification. What's the cause?

A: A low A260/A230 ratio typically indicates contamination with substances that absorb at ~230 nm.

  • Potential Cause 1 (LiCl Protocol): Residual lithium chloride or guanidinium salts (if used in the IVT reaction) are not fully removed.

    • Solution: Ensure the 70% ethanol wash step is performed meticulously. After aspirating the ethanol, do a brief second spin to collect any remaining droplets at the bottom of the tube and remove them carefully with a pipette tip before air-drying.

  • Potential Cause 2 (General): Contamination from polysaccharides or phenol if upstream purification steps were performed.

    • Solution: Re-precipitate the RNA using sodium acetate and 100% ethanol, which can be more effective at leaving behind these contaminants. Alternatively, re-purify using a silica-based column kit designed for RNA cleanup.

Q: I still detect 2'-O-Me-GMP in my sample after purification, as confirmed by LC-MS or HPLC. How can I improve its removal?

A: This indicates that the chosen purification method was not stringent enough for your required level of purity.

  • Potential Cause 1 (LiCl Protocol): Incomplete precipitation of RNA or trapping of supernatant in the pellet.

    • Solution: Increase the incubation time at -20°C to 2 hours or overnight to maximize RNA precipitation. Be extremely careful when removing the supernatant to avoid disturbing the pellet.

  • Potential Cause 2 (SEC Spin Column): The sample volume was too large, or the column's separation capacity was exceeded.

    • Solution: Split the sample and purify it over two spin columns. Ensure you are using a column with the correct MWCO and not exceeding the recommended sample volume. For the highest resolution, transition to a preparative FPLC or HPLC system with a dedicated size exclusion or ion-pair column.[2][4]

Q: My RNA yield is very low after oligo(dT) purification. What went wrong?

A: Low yield from oligo(dT) affinity purification can stem from issues with RNA integrity or the binding/elution process itself.

  • Potential Cause 1: Your RNA may not have a poly-A tail, or the tail is too short for efficient binding.

    • Solution: Verify that your IVT template was designed to produce a poly-A tail. Confirm the integrity of the crude RNA before purification; if the RNA is degraded, the poly-A tail may be lost.

  • Potential Cause 2: Inefficient binding to the oligo(dT) resin.

    • Solution: The binding step is critically dependent on high salt concentration to shield the negative charges of the phosphate backbones and allow hybridization.[8][9][12] Ensure your binding buffer has the correct salt concentration (typically >0.1 M NaCl or LiCl). Also, a brief heat-denaturation step (e.g., 65°C for 5 minutes) followed by snap-cooling on ice before adding the sample to the resin can resolve secondary structures that may be masking the poly-A tail.[12]

  • Potential Cause 3: Inefficient elution from the resin.

    • Solution: Elution works by using a low-salt buffer or nuclease-free water to destabilize the A-T hybridization.[12] Ensure the elution buffer is at a slightly elevated temperature (e.g., 50-60°C) to further facilitate the release of the mRNA from the beads. Perform two sequential elutions and pool them to maximize recovery.

References

  • Star Republic: Guide for Biologists - Science Gateway. (n.d.).
  • Levine, A., Ono, T., & Hirose, T. (n.d.). HPLC Purification of mRNA with Reverse Phase and Size Exclusion Chromatography. Nacalai USA.
  • Oreate AI Blog. (2026, January 7). Application of Lithium Chloride Precipitation Method in RNA Purification.
  • Das, U., & Stelzer, A. C. (2001). Rapid purification of RNAs using fast performance liquid chromatography (FPLC). RNA, 7(5), 773–777. Retrieved from [Link]

  • ResearchGate. (n.d.). RNA purification by size-exclusion chromatography. Retrieved February 13, 2026, from [Link]

  • Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). HPLC purification of in vitro-transcribed nucleoside-modified mRNA eliminates activation of genes associated with RNA sensor activation. Nucleic Acids Research, 36(19), e118. Retrieved from [Link]

  • Welbourne, E., et al. (2024). Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development. Frontiers in Molecular Biosciences, 11, 1250833. Retrieved from [Link]

  • Ayadi, L., et al. (2019). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 20(23), 5883. Retrieved from [Link]

  • ResearchGate. (2015). Why doesn't DNA precipitate as readily as RNA in Lithium Chloride? Retrieved February 13, 2026, from [Link]

  • Huang, C., & Yu, Y. T. (2016). Detection and quantification of RNA 2'-O-methylation and pseudouridylation. Methods, 107, 48–55. Retrieved from [Link]

  • D'Atri, V., et al. (2024). Optimizing Messenger RNA Analysis Using Ultra-Wide Pore Size Exclusion Chromatography Columns. Molecules, 29(12), 2736. Retrieved from [Link]

  • Johnson, M. C., & Keefe, A. D. (2019). Purification of Poly-dA Oligonucleotides and mRNA-protein Fusions with dT25-OAS Resin. Journal of visualized experiments : JoVE, (154), 10.3791/60555. Retrieved from [Link]

  • Beveridge, C., et al. (2024). Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods. Frontiers in Molecular Biosciences, 11, 1380126. Retrieved from [Link]

  • Ayadi, L., et al. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 20(23), 5883. Retrieved from [Link]

  • Takara Bio. (n.d.). NucleoTrap Poly(A) mRNA Purification User Manual. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2023). DNA amplification with RNA contamination, is it possible? Retrieved February 13, 2026, from [Link]

  • Yu, Y. T., & Shu, M. D. (1997). A New Method for Detecting Sites of 2'-O-methylation in RNA Molecules. RNA, 3(3), 324–331. Retrieved from [Link]

  • Green, M. R., & Sambrook, J. (2019). Isolation of Poly(A)+ Messenger RNA Using Magnetic Oligo(dT) Beads. Cold Spring Harbor protocols, 2019(10), 10.1101/pdb.prot101994. Retrieved from [Link]

  • BIA Separations. (n.d.). Purification of mRNA With CIMmultus® Oligo dT. Retrieved February 13, 2026, from [Link]

  • Kozarski, M., & Dillen, S. (n.d.). Improving mRNA Quality by Removal of Truncated mRNA Species by Oligodt Purification. Etherna. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Impurity Profiling of 2'-O-Methylguanosine 5'-Monophosphate

[1]

Status: Operational Support Level: Tier 3 (Senior Application Scientist) Scope: Purity Analysis, Isomer Differentiation, and Troubleshooting[1]

Executive Summary: The Analyte

This compound (Molecular Weight: ~377.2 Da free acid) is the enzymatic substrate required by 2'-O-methyltransferases (e.g., Vaccinia Capping Enzyme, Cap-1 methyltransferase) to generate "Self" RNA (Cap 1).[1]

  • Critical Impurity: 3'-O-Methylguanosine 5'-monophosphate (Regioisomer).[1]

  • Impact: Incorporation of 3'-O-Me isomers terminates chain elongation or inhibits downstream translation initiation factors (eIF4E binding).[1]

  • Common Contaminants: Guanosine monophosphate (GMP), Guanosine, inorganic salts, and synthesis byproducts (methylated bases).[1]

📂 Module 1: Chromatographic Troubleshooting (HPLC/UPLC)

Ticket #101: "I see a split peak or 'shoulder' on the main peak in RP-HPLC. Is this the 3'-isomer?"

Diagnosis: Yes, this is the most common signature of regioisomer contamination. Chemical methylation of guanosine (e.g., using diazomethane or methyl iodide) often yields a mixture of 2'-O and 3'-O isomers.[1] Standard C18 columns often co-elute them.

Resolution Protocol: You must switch from standard Reversed-Phase (RP) to Ion-Pair Reversed-Phase (IP-RP) or Porous Graphitic Carbon (PGC) chromatography to resolve these isomers.[1]

Optimized Method (IP-RP):

  • Column: C18 with high carbon load (e.g., Waters XBridge or Thermo DNAPac RP), 2.1 x 100 mm, 2.5 µm.[1]

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: Very shallow. 0-5% B over 15 minutes.[1]

  • Mechanism: The TEAA forms an ion pair with the phosphate. The hydrophobic difference between the 2'-O-Me (more solvent accessible) and 3'-O-Me allows separation.[1] The 3'-isomer typically elutes after the 2'-isomer due to slight conformational hydrophobicity differences.[1]

Ticket #102: "My retention times are drifting, and peak shapes are tailing."

Diagnosis: This is likely due to pH instability or secondary interactions with the column stationary phase. Nucleotides are zwitterionic; their charge state is highly pH-dependent.[1]

Troubleshooting Steps:

  • Check pH Precision: Ensure TEAA buffer is exactly pH 7.0. A shift of 0.2 pH units can alter the ionization of the guanine base (pKa ~9.2) and the phosphate (pKa ~6), affecting retention.

  • Column Washing: Residual cationic impurities (e.g., metal ions) on the silica surface can chelate the phosphate group, causing tailing. Wash the column with 10 mM EDTA followed by water/methanol to strip metals.

  • Temperature Control: Maintain column temperature at 30°C ± 1°C. Fluctuations affect the ion-pairing equilibrium.

📂 Module 2: Mass Spectrometry & Structural ID[2]

Ticket #201: "LC-MS shows the correct mass (m/z 376 in negative mode), but the activity is low. Why?"

Diagnosis: Mass spectrometry (MS) alone cannot distinguish between 2'-O-Me-GMP and 3'-O-Me-GMP (Isobaric isomers).[1] It also cannot easily distinguish N-methylated variants (e.g., N1-methyl or N7-methyl) if they have the same elemental composition.[1]

Resolution Protocol (MS/MS Fragmentation): You must perform MS/MS (Tandem Mass Spec) to look for diagnostic fragments.[1]

  • Precursor Ion: Select m/z 376.05 [M-H]⁻.[1]

  • Fragmentation Energy: 20–30 eV.

  • Diagnostic Ions:

    • Base Loss: Look for the guanine base fragment.

    • Ribose Fingerprint: 2'-O-methylation stabilizes the ribose differently than 3'-O-methylation during fragmentation.[1]

    • Note: If MS/MS is inconclusive, NMR is required (see Module 4).[1]

Ticket #202: "I see a peak at M+14 (m/z ~390). What is this?"

Diagnosis: This indicates Dimethylation .

  • Origin: Over-methylation during chemical synthesis.

  • Likely Structures: 2',3'-O-dimethylguanosine monophosphate OR N,O-dimethylated species.[1]

  • Action: Reject batch. Dimethylated analogs are potent inhibitors of capping enzymes and translation.

📂 Module 3: Visualizing the Problem (Logic & Pathways)

Diagram 1: Impurity Origin & Troubleshooting Workflow

This diagram illustrates where impurities enter the process and the logical flow for identifying them.

ImpurityWorkflowStartRaw Material: GuanosineSynthesisChemical Methylation(e.g., CH3I / Diazomethane)Start->SynthesisCrudeCrude Mixture:2'-O-Me (Target)3'-O-Me (Isomer)DimethylatedUnreacted GMPSynthesis->CrudePurificationPurification Step(Ion Exchange / Crystallization)Crude->PurificationFinalBatchCommercial Batch2'-O-Me-GMPPurification->FinalBatchHPLCQC: IP-RP HPLCFinalBatch->HPLCResult_SplitResult: Split Peak?HPLC->Result_SplitAction_IsomerIdentify: 3'-O-Me Isomer(Use NMR to confirm)Result_Split->Action_IsomerYesAction_PassPass: Single PeakResult_Split->Action_PassNo

Caption: Workflow tracing the origin of methyl-isomers during synthesis and the QC decision tree for identifying split peaks.

📂 Module 4: Definitive Verification (NMR)

Ticket #301: "How do I definitively prove I have the 2'-isomer and not the 3'-isomer?"

Diagnosis: When HPLC separation is ambiguous, Nuclear Magnetic Resonance (NMR) is the absolute standard for regiochemistry.

Protocol:

  • Solvent: Dissolve 5-10 mg of sample in D₂O (99.9% D).

  • Experiment: 1H-NMR (500 MHz or higher).

  • The Diagnostic Signal (H1' Anomeric Proton):

    • 2'-O-Me-GMP: The H1' doublet typically appears around 5.8 - 6.0 ppm .[1]

    • 3'-O-Me-GMP: The H1' doublet shifts slightly upfield/downfield depending on pH, but the key is the coupling constant (J-value) and the shift of the methyl group singlet.

    • Methyl Group: Look for the O-CH₃ singlet around 3.4 - 3.5 ppm .[1]

    • 2D-NMR (HMBC): This is the "smoking gun."[1] Look for a correlation between the Methyl protons and the C2' carbon. If the correlation is to C3', you have the impurity.

📊 Summary of Impurity Specifications

Impurity TypeDetection MethodTypical LimitRisk
3'-O-Me-GMP IP-RP HPLC / NMR< 1.0%Chain termination; Enzyme inhibition
Guanosine MP (GMP) HPLC (RT shift)< 0.5%Competes for active site; Lowers yield
Dimethylated GMP LC-MS (+14 Da)< 0.1%Potent toxicity/inhibition
Pyrophosphate 31P NMR / IC< 2.0%Inhibits Mg2+ dependent enzymes

📚 References

  • Decroly, E., et al. (2012).[1] Conventional and modified nucleosides in RNA synthesis. Wiley Interdisciplinary Reviews: RNA.

  • Beverly, M., et al. (2016).[1] Liquid chromatography-electrospray ionization-mass spectrometry analysis of mRNA cap species. Analytical Biochemistry.

  • Kore, A. R., & Parmar, G. (2006).[1] An industrial process for the synthesis of 2'-O-methylguanosine.[1][2] Nucleosides, Nucleotides and Nucleic Acids.[3][4][5][6][7][8] [1]

  • Thermo Fisher Scientific. (2020).[1][9] Analysis of Nucleotides and Impurities by Ion-Pair RP-HPLC.[1][8] Application Note.

  • Waters Corporation. (2021).[1] Separation of RNA Nucleosides and Nucleotides using HILIC and IP-RP. Application Note.

(Note: Specific retention times and exact NMR shifts may vary based on buffer pH and concentration. Always run a certified reference standard alongside your samples.)

Validation & Comparative

Technical Guide: LC-MS/MS Quantitation of 2'-O-Methylguanosine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical reference for the detection of 2'-O-Methylguanosine 5'-monophosphate (2'-O-Me-GMP), specifically within the context of mRNA therapeutic development and quality control.

Executive Summary

The precise quantification of This compound (2'-O-Me-GMP) is a critical quality attribute (CQA) in the characterization of mRNA therapeutics.[1] It serves as the definitive marker for Cap-1 structures (


), which are essential for reducing immunogenicity and enhancing translation efficiency in vivo.[1]

While legacy methods like HPLC-UV offer simplicity, they lack the selectivity to distinguish 2'-O-Me-GMP from its structural isomers (e.g., 7-methylguanosine monophosphate) in complex biological matrices.[1] This guide outlines a high-sensitivity LC-MS/MS workflow using Hydrophilic Interaction Liquid Chromatography (HILIC) , prioritizing mass spectrometric resolution over ion-pairing reagents to ensure system robustness and maximum sensitivity.

Part 1: The Analytical Challenge

The analysis of 2'-O-Me-GMP presents three distinct physicochemical challenges that dictate the method design:

  • Isomeric Complexity: 2'-O-Me-GMP (Methylation on Ribose) is isobaric with 7-methylguanosine 5'-monophosphate (m7GMP) (Methylation on Base).[1] Both have a neutral mass of ~377.07 Da.[1] Standard MS1 scans cannot distinguish them; separation must be achieved via chromatography or unique MS/MS fragmentation.[1]

  • High Polarity: The 5'-phosphate group makes the molecule extremely polar, resulting in near-zero retention on standard C18 columns.[1]

  • Source Fragmentation: In-source decay of the triphosphate cap can artificially generate monophosphates if ionization parameters are too harsh.[1]

Isomer Differentiation Logic

The structural difference dictates the fragmentation pathway. This is the key to specificity:

  • 2'-O-Me-GMP: The methyl group is on the ribose.[1][2] Collision Induced Dissociation (CID) cleaves the glycosidic bond, releasing the unmodified Guanine base (m/z 150) .

  • m7GMP: The methyl group is on the base. CID releases the Methyl-Guanine base (m/z 164) .[1]

Part 2: Comparative Technology Landscape

The following table contrasts LC-MS/MS with alternative methodologies for nucleotide analysis.

FeatureLC-MS/MS (HILIC) HPLC-UV (Ion Exchange) Capillary Electrophoresis (CE-UV)
Specificity High (Mass + Fragment)Low (Retention time only)Medium (Mobility + UV)
Sensitivity (LOD) < 1 nM (fmol range) ~1 µM~500 nM
Isomer Resolution Excellent (via MRM)Difficult (Co-elution common)Good
Throughput High (5-10 min run)Low (20-40 min run)Medium
Sample Req. 10-100 ng mRNA > 5 µg mRNA> 1 µg mRNA
Primary Risk Matrix Effects / Ion SuppressionLack of definitive IDMigration time stability

Part 3: Strategic Method Development

Sample Preparation: Enzymatic Liberation

To detect 2'-O-Me-GMP from capped mRNA, the RNA must be digested to the monophosphate level.[1]

  • Enzyme: Nuclease P1 (from Penicillium citrinum).[1]

  • Why: Nuclease P1 cleaves phosphodiester bonds to yield 5'-monophosphates.[1][3]

  • Contraindication: Do NOT use Snake Venom Phosphodiesterase (SVPD) alone or Alkaline Phosphatase, as these may degrade the sample down to nucleosides (losing the phosphate group), making differentiation from endogenous nucleosides impossible.

Chromatographic Selection: HILIC vs. IP-RP[1][4][5]
  • Recommendation: HILIC (Amide Phase)

  • Rationale: While Ion-Pair Reversed-Phase (IP-RP) using TEA/HFIP provides excellent resolution, the ion-pairing reagents suppress electrospray ionization (reducing sensitivity by 10-50x) and permanently contaminate the MS source.[1] HILIC uses Ammonium Acetate/Acetonitrile, which is fully volatile and MS-friendly.[1]

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Negative Mode (

    
    ).[1]
    
  • Compound: this compound.[1]

  • Formula:

    
    .
    
  • Exact Mass: 377.0736 Da.[1]

Transition TypePrecursor (m/z)Product (m/z)ID LogicCollision Energy (V)
Quantifier 376.1 78.9 Phosphate group (

)
30 - 40
Qualifier 1 376.1 150.0 Guanine Base (Specific to 2'-O-Me)20 - 25
Qualifier 2 376.1 211.0 Ribose-Me-Phosphate (Rare)15 - 20

Part 4: Experimental Protocol

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the analysis.

G cluster_LC LC Separation (HILIC) cluster_MS MS/MS Detection (ESI-) mRNA mRNA Sample (Cap-0 / Cap-1 Mix) Digest Enzymatic Digestion (Nuclease P1, 37°C, 2h) mRNA->Digest Release 5'-NMPs Cleanup Protein Precipitation (Acetonitrile, -20°C) Digest->Cleanup Remove Enzyme HILIC Column: Amide HILIC Phase: 10mM NH4OAc / ACN Cleanup->HILIC Inject Supernatant Q1 Q1 Select: 376.1 m/z (Parent) HILIC->Q1 CID Collision Cell (Fragmentation) Q1->CID Q3_1 Q3: 79 m/z (Phosphate - Quant) CID->Q3_1 Q3_2 Q3: 150 m/z (Guanine - Qual) CID->Q3_2 Result Data Analysis (Peak Area Ratio) Q3_1->Result Q3_2->Result

Caption: Workflow for the extraction and specific detection of 2'-O-Me-GMP from mRNA therapeutics.

Step-by-Step Methodology
1. Reagents
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide). High pH improves peak shape for phosphates on HILIC.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).[1]

  • Digestion Buffer: 50 mM Ammonium Acetate, pH 5.3, 1 mM

    
    .[1]
    
2. Digestion Protocol
  • Dilute mRNA to 0.1 mg/mL.[1]

  • Add 10 µL mRNA to 10 µL Digestion Buffer.[1]

  • Add 1 µL Nuclease P1 (1 U/µL).[1]

  • Incubate at 37°C for 2 hours .

  • Stop Reaction: Add 80 µL cold Acetonitrile (this also prepares the sample for HILIC).[1]

  • Centrifuge at 15,000 x g for 10 mins at 4°C to pellet the enzyme.

  • Transfer supernatant to an LC vial.[1]

3. LC-MS/MS Conditions
  • Column: Waters BEH Amide or Thermo Accucore Amide (2.1 x 100 mm, 1.7 µm).[1]

  • Flow Rate: 0.4 mL/min.[1][4][5]

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 90% B

    • 1.0 min: 90% B

    • 6.0 min: 50% B (Linear gradient)[1]

    • 6.1 min: 90% B

    • 10.0 min: 90% B (Re-equilibration)[1]

Part 5: Data Interpretation & Validation (Self-Validating System)

To ensure scientific integrity, the method must be self-validating.[1] Use the Isomeric Discrimination Logic visualized below to confirm you are detecting 2'-O-Me-GMP and not m7GMP.

Logic cluster_Path1 2'-O-Me-GMP cluster_Path2 m7GMP (Isomer) Input Precursor Ion 376.1 m/z MeRibose Methyl on Ribose Input->MeRibose MeBase Methyl on Base Input->MeBase Frag1 Fragment: 150 m/z (Guanine Base) MeRibose->Frag1 Glycosidic Bond Break Frag2 Fragment: 164 m/z (Methyl-Guanine) MeBase->Frag2 Glycosidic Bond Break

Caption: MS/MS Fragmentation logic distinguishing 2'-O-Me-GMP from its isomer m7GMP.

Validation Criteria
  • Retention Time: 2'-O-Me-GMP typically elutes before Guanosine Monophosphate (GMP) in HILIC due to the methyl group masking the polar hydroxyl.[1]

  • Ion Ratio: The ratio of the 79.0 (Quant) to 150.0 (Qual) transition should be consistent (±20%) with a synthetic standard.

  • Linearity:

    
     over the range of 1 nM to 1000 nM.[1]
    

References

  • Beverly, M., et al. (2016). Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS.[1] Analytical and Bioanalytical Chemistry. Link

  • Thermo Fisher Scientific. (2022).[1] Simplifying mRNA 5' Cap Characterization. Application Note. Link

  • Cai, Y., et al. (2019). Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents.[1] Journal of Chromatography A. Link

  • Agilent Technologies. (2017).[1] Improved LC/MS/MS Pesticide Multiresidue Analysis (Reference for MRM Optimization strategies). Application Note. Link

Sources

A Comparative Guide to the NMR Spectral Analysis of 2'-O-Methylguanosine 5'-monophosphate and Guanosine Monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of nucleic acid research and therapeutic development, the precise characterization of modified nucleotides is paramount. Among these, 2'-O-Methylguanosine 5'-monophosphate (2'-O-Me-GMP) represents a critical modification with significant implications for the stability and function of RNA. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2'-O-Me-GMP and its parent compound, Guanosine monophosphate (GMP), offering field-proven insights for their differentiation and characterization.

The Structural Distinction: A Methyl Group's Impact

Guanosine monophosphate is a fundamental building block of RNA.[1][2] this compound is a modified derivative where a methyl group is attached to the 2'-hydroxyl group of the ribose sugar.[3] This seemingly minor addition has profound consequences for the molecule's conformation and, consequently, its NMR spectral signature. The 2'-O-methylation enhances the hydrophobicity of the ribose moiety and can protect RNA from nuclease degradation.

Deciphering the Spectroscopic Fingerprints: ¹H and ³¹P NMR Analysis

NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure of nucleic acids in solution.[2][4] For GMP and 2'-O-Me-GMP, ¹H and ³¹P NMR are particularly informative.

¹H NMR: Unveiling the Ribose and Base Protons

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. Key differences between the spectra of GMP and 2'-O-Me-GMP arise from the influence of the 2'-O-methyl group on the ribose sugar's conformation.

Guanosine Monophosphate (GMP):

The ¹H NMR spectrum of GMP displays characteristic signals for the guanine base proton (H8) and the ribose protons (H1', H2', H3', H4', and H5'/H5''). The chemical shifts for GMP in water at pH 7.0 are approximately:

ProtonApproximate Chemical Shift (ppm)
H88.14 - 8.20
H1'5.93 - 5.94
H2'~4.74
H3'~4.49
H4'~4.33
H5', H5''4.00 - 4.02

Note: These values are approximate and can vary with experimental conditions such as solvent, pH, and temperature.[5]

This compound (2'-O-Me-GMP):

The most significant and readily identifiable difference in the ¹H NMR spectrum of 2'-O-Me-GMP is the appearance of a new singlet corresponding to the methyl protons at the 2' position. This signal typically appears in the upfield region of the spectrum, around 3.5 - 4.0 ppm.[6]

Furthermore, the 2'-O-methylation significantly influences the conformation of the ribose ring. It biases the sugar pucker equilibrium towards the C3'-endo conformation.[1][7][8] This conformational preference alters the dihedral angles between the ribose protons, leading to changes in the scalar coupling constants (J-couplings), particularly between H1' and H2', and H2' and H3'. In a predominantly C3'-endo conformation, the J(H1'-H2') coupling constant is typically smaller compared to a C2'-endo conformation.

Comparative Analysis of ¹H NMR Spectra:

FeatureGuanosine Monophosphate (GMP)This compound (2'-O-Me-GMP)
2'-O-Methyl Protons AbsentPresent (singlet, ~3.5 - 4.0 ppm)
Ribose Conformation Dynamic equilibrium between C2'-endo and C3'-endoPredominantly C3'-endo
J(H1'-H2') Coupling Reflects conformational equilibriumExpected to be smaller due to C3'-endo preference
Chemical Shifts of Ribose Protons Characteristic valuesH2' and H3' protons will show notable shifts due to the methylation and conformational change.
³¹P NMR: Probing the Phosphate Environment

³¹P NMR spectroscopy is a direct and effective method for characterizing phosphorus-containing compounds.[9][10] Both GMP and 2'-O-Me-GMP contain a single phosphate group at the 5' position, resulting in a single resonance in their proton-decoupled ³¹P NMR spectra.

The chemical shift of the phosphorus nucleus is sensitive to its electronic environment. For phosphate monoesters like GMP and 2'-O-Me-GMP, the ³¹P chemical shift is typically observed in the range of 0 to 5 ppm, referenced to 85% phosphoric acid.[11][12][13]

While the 2'-O-methylation is two bonds away from the phosphorus atom, it is not expected to cause a large change in the ³¹P chemical shift. However, subtle differences may be observable due to minor alterations in the overall molecular conformation and solvent interactions. A solid-state NMR study of a GMP gel at pH 5 showed a ³¹P chemical shift at 1.3 ppm.[14] The precise chemical shift for both molecules in solution will depend on factors such as pH and the presence of divalent cations.

Experimental Protocol: A Self-Validating System

To obtain high-quality, comparable NMR data for GMP and 2'-O-Me-GMP, a rigorous and well-defined experimental protocol is essential.

Sample Preparation
  • Solvent Selection: Deuterated water (D₂O) is the solvent of choice for acquiring ¹H and ³¹P NMR spectra of nucleotides, as it eliminates the large water signal that would otherwise obscure the analyte signals.

  • Concentration: Prepare samples of GMP and 2'-O-Me-GMP at a concentration of approximately 1-5 mM in D₂O.

  • pH Adjustment: The pH (or pD in D₂O) of the sample is critical as it affects the protonation state of the phosphate group and the guanine base, which in turn influences the chemical shifts. Adjust the pD to a standardized value, typically around 7.0, using dilute NaOD or DCl.

  • Internal Standard: For accurate chemical shift referencing in ¹H NMR, a suitable internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or a calibrated external reference can be used. For ³¹P NMR, an external reference of 85% H₃PO₄ is standard.[13]

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To aid in the assignment of the ribose protons and confirm their connectivity, acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) spectrum.[2]

  • ³¹P NMR:

    • Acquire a one-dimensional ³¹P spectrum with proton decoupling to obtain a single sharp peak for the phosphate group.

    • Ensure a sufficient relaxation delay between scans to allow for accurate quantification if needed.

Data Processing and Analysis
  • Referencing: Reference the ¹H spectra to the internal standard and the ³¹P spectra to the external phosphoric acid reference.

  • Assignment: Assign the resonances in the ¹H spectrum based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

  • Comparison: Overlay the spectra of GMP and 2'-O-Me-GMP to clearly visualize the differences, paying close attention to the appearance of the 2'-O-methyl signal and any shifts in the ribose proton resonances. Analyze the coupling constants of the ribose protons to infer conformational preferences.

Visualizing the Workflow and Structural Differences

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis a Dissolve GMP/2'-O-Me-GMP in D2O b Adjust pD to 7.0 a->b c Add Internal Standard b->c d 1H NMR (1D & 2D COSY) c->d e 31P NMR (Proton Decoupled) c->e f Reference Spectra d->f e->f g Assign Resonances f->g h Comparative Analysis g->h

Caption: Experimental workflow for comparative NMR analysis.

structural_comparison cluster_gmp Guanosine Monophosphate (GMP) cluster_2ome_gmp This compound (2'-O-Me-GMP) GMP_struct GMP_label 2'-Hydroxyl Group OME_GMP_struct OME_GMP_label 2'-O-Methyl Group

Caption: Key structural difference between GMP and 2'-O-Me-GMP.

Conclusion

The NMR spectral analysis of this compound and Guanosine monophosphate reveals distinct and interpretable differences, primarily driven by the presence of the 2'-O-methyl group. The most definitive indicator for 2'-O-Me-GMP is the characteristic singlet of the methyl protons in the ¹H NMR spectrum. Furthermore, the conformational bias towards a C3'-endo ribose pucker in 2'-O-Me-GMP leads to predictable changes in the coupling constants of the ribose protons. While the ³¹P NMR chemical shifts are expected to be similar, careful analysis under standardized conditions can provide additional confirmation. By employing the robust experimental protocol outlined in this guide, researchers can confidently differentiate and characterize these critical nucleotides, advancing their research and development endeavors in the field of nucleic acid chemistry and therapeutics.

References

  • Guanosine monophosphate - Wikipedia. [Link]

  • Guanosine monophosphate Definition and Examples - Biology Online Dictionary. (2021-07-21). [Link]

  • 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. [Link]

  • 2'-O-methylation alters the RNA secondary structural ensemble - ResearchGate. (2020-05-29). [Link]

  • Guanosine Monophosphate | C10H14N5O8P | CID 135398631 - PubChem. NIH. [Link]

  • 31 P NMR spectrum of phosphate esters | Download Scientific Diagram - ResearchGate. [Link]

  • 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. - ResearchGate. [Link]

  • 1H and 31P NMR study of ADP and GDP spontaneous synthesis from 2-methylimidazole-activated AMP and GMP nucleotides and inorganic phosphate - RSC Publishing. [Link]

  • Effect of ribose O(2')-methylation on the conformation of nucleosides and nucleotides. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. [Link]

  • 31 Phosphorus NMR. [Link]

  • 2'-O-methylation - Wikipedia. [Link]

  • Phosphorus-31 nuclear magnetic resonance - Wikipedia. [Link]

  • On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed? - PMC. [Link]

  • 31P NMR chemical shifts - Science and Fun. [Link]

  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC. [Link]

  • Proton, sodium-23, and phosphorus-31 NMR studies of the self-assembly of the 5'-guanosine monophosphate dianion in neutral aqueous solution in the presence of sodium cations. Journal of the American Chemical Society. [Link]

  • R&D and GLP/cGMP NMR Services - Emery Pharma. [Link]

  • Diphosphate: Assignment of Structure - by 13C Nuclear Magnetic Resonance Spectroscopy - PNAS. [Link]

  • NMR studies of the chiral selectivity of self-assembled guanosinemonophosphate - PubMed. [Link]

  • Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC. [Link]

  • Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC. [Link]

  • NMR Protocols and Methods | Springer Nature Experiments. [Link]

  • Introduction Differences Between 1H and 31P NMR Interpreting Spectra. [Link]

  • NMR Spectroscopy in Protein and Nucleic Acid Research - Bruker. [Link]

  • Stepbystep procedure for NMR data acquisition. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024-10-08). [Link]

  • 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions - ResearchGate. (2024-03-26). [Link]

  • 2'-O-Methylguanosine | C11H15N5O5 | CID 135406950 - PubChem. NIH. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. [Link]

  • An integrative platform for detection of RNA 2′-O-methylation reveals its broad distribution on mRNA - PMC. (2024-03-06). [Link]

  • Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. (2018-12-18). [Link]

  • The effect of methyl group rotation on 1H-1H solid- state NMR spin-diffusion spectra - ChemRxiv. [Link]

Sources

Comparative Stability of 2'-O-Me-GMP Modified RNA Against Nucleases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers developing RNA therapeutics (siRNA, aptamers, ASOs), 2'-O-Methyl-Guanosine (2'-O-Me-GMP) represents a critical stability enhancement over unmodified Guanosine. While unmodified RNA is degraded in serum within minutes (


 min), 2'-O-Me-GMP modified RNA exhibits half-lives extending to hours or days depending on the modification pattern.

Crucially, 2'-O-Me-GMP provides specific resistance to RNase T1 , a G-specific endonuclease that obligately requires the 2'-hydroxyl group for cleavage. Unlike 2'-Fluoro (2'-F) modifications, which are robust but susceptible to certain mycoplasma nucleases, 2'-O-Me modifications offer a broader resistance profile in specific biological contexts, making them a "gold standard" for stabilizing Guanosine residues in nuclease-rich environments.

Mechanism of Action: The "Blocked Nucleophile"

To understand the stability of 2'-O-Me-GMP, one must understand the mechanism of RNA hydrolysis.

The Achilles' Heel of RNA: The 2'-Hydroxyl

In unmodified RNA, the 2'-hydroxyl (2'-OH) group acts as an internal nucleophile. Under alkaline conditions or catalyzed by nucleases (like RNase A or T1), this 2'-OH attacks the adjacent 3'-phosphodiester bond.

  • Attack: The 2'-oxygen attacks the phosphorus atom.

  • Intermediate: A 2',3'-cyclic phosphate intermediate is formed.[1]

  • Cleavage: The RNA backbone scissions, releasing a 5'-hydroxyl fragment and a 2',3'-cyclic phosphate terminus.

The 2'-O-Methyl Shield

Methylation of the 2'-position (


 instead of 

) removes the nucleophilic proton.
  • Steric & Chemical Block: The methoxy group cannot act as a nucleophile to attack the phosphate.

  • Conformational Stability: 2'-O-Me favors the C3'-endo sugar pucker (A-form helix), which is thermodynamically more stable (

    
     to 
    
    
    
    kcal/mol per modification) and sterically unfavorable for many nucleases to bind.
Diagram 1: Mechanism of Nuclease Resistance

The following diagram illustrates how 2'-O-Me-GMP blocks the specific catalytic cycle of G-specific nucleases (RNase T1).

NucleaseResistance cluster_unmod Unmodified GMP (Susceptible) cluster_mod 2'-O-Me-GMP (Resistant) G_OH Guanosine (2'-OH) Attack Nucleophilic Attack (2'-O attacks Phosphate) G_OH->Attack RNase T1 Activation Cyclic 2',3'-Cyclic Phosphate Intermediate Attack->Cyclic Cleavage Backbone Cleavage Cyclic->Cleavage G_OMe 2'-O-Me-GMP (2'-OCH3) Block No Nucleophile (Block) G_OMe->Block Inert Stable Intact Backbone Block->Stable

Figure 1: Mechanism of RNase T1 resistance. The 2'-O-Methyl group removes the nucleophilic hydroxyl required for the transesterification reaction, rendering the backbone inert to cleavage.

Comparative Performance Guide

Head-to-Head: 2'-O-Me-GMP vs. Alternatives

The following table synthesizes stability data across common RNA modifications.

FeatureUnmodified GMP2'-O-Me-GMP 2'-Fluoro-GMP (2'-F)2'-MOE-GMP
Serum Stability (

)
< 15 mins> 24 hours > 24 hours> 48 hours
RNase T1 Resistance None (Primary Target)Complete CompleteComplete
Mycoplasma Nuclease SusceptibleResistant SusceptibleResistant
Binding Affinity (

)
Baseline+0.5 to +1.0°C +1.0 to +2.0°C+2.0°C
Immunogenicity High (TLR7/8)Low (Masks TLRs) LowLow
Hydrophobicity LowModerate HighModerate
Deep Dive: The "G-Specific" Advantage

RNase T1 is a fungal ribonuclease often used as a probe for RNA structure because it cleaves specifically at the 3' end of single-stranded Guanosine residues.

  • Unmodified GMP: RNase T1 binds the guanine base and utilizes the 2'-OH to cleave the backbone.

  • 2'-O-Me-GMP: The methylation completely abolishes this activity. In "RNase T1 ladders" used for sequencing, 2'-O-Me-GMP sites appear as gaps —regions where no cleavage occurs. This confirms that 2'-O-Me-GMP is not just "slower" to degrade, but chemically resistant to this mechanism.

Deep Dive: The Mycoplasma Factor

A critical but often overlooked distinction is resistance to mycoplasma-associated nucleases .

  • 2'-F RNA: While stable in sterile serum, 2'-F modified RNA can be degraded by nucleases secreted by Mycoplasma fermentans (a common cell culture contaminant).[2]

  • 2'-O-Me RNA: Studies show that 2'-O-Me modifications are resistant to these specific mycoplasma nucleases.

  • Verdict: For cell culture experiments where sterility cannot be 100% guaranteed (or for robust screening), 2'-O-Me confers a safety margin that 2'-F does not.

Experimental Protocol: Serum Stability Assay

To validate the stability of your 2'-O-Me-GMP modified RNA, use this standardized serum incubation protocol.

Diagram 2: Experimental Workflow

SerumAssay Prep 1. Preparation 20 μM Oligo + 50% FBS Incubate 2. Incubation 37°C Water Bath Prep->Incubate Aliquot 3. Time Points 0h, 1h, 4h, 24h Incubate->Aliquot At intervals Quench 4. Quench Add Formamide/EDTA Freeze at -80°C Aliquot->Quench Immediate stop Analyze 5. Analysis 20% PAGE (Urea) SYBR Gold Staining Quench->Analyze Post-collection

Figure 2: Workflow for assessing RNA stability in serum. This protocol allows for the direct visualization of degradation kinetics.

Step-by-Step Methodology

Reagents:

  • Oligonucleotide: 20 μM stock of 2'-O-Me-GMP modified RNA (and unmodified control).

  • Serum: Fetal Bovine Serum (FBS), non-heat inactivated (to preserve nuclease activity).

  • Quench Buffer: 95% Formamide, 18 mM EDTA, 0.025% SDS, Xylene Cyanol/Bromophenol Blue.

Protocol:

  • Reaction Setup: Mix

    
     of 20 μM RNA with 
    
    
    
    of 100% FBS (Final concentration: 2 μM RNA in 90% Serum) or adjust to 50% serum depending on nuclease aggression required.
  • Incubation: Place tubes in a 37°C water bath.

  • Time Points: Remove

    
     aliquots at 
    
    
    
    hours.
  • Quenching: Immediately add aliquot to

    
     of Quench Buffer . Flash freeze in liquid nitrogen or dry ice/ethanol to stop all enzymatic activity. Store at -80°C until all points are collected.
    
  • Electrophoresis:

    • Heat samples to 95°C for 5 minutes (denature).

    • Load onto a 20% Polyacrylamide / 7M Urea denaturing gel.

    • Run at 20-30W until dye front reaches the bottom.

  • Visualization: Stain with SYBR Gold (more sensitive than EtBr for ssRNA) for 10-20 mins. Image on a UV transilluminator.

  • Quantification: Use ImageJ to plot the density of the full-length band over time. Calculate

    
     using first-order decay kinetics.
    

Strategic Recommendations

ApplicationRecommendationRationale
siRNA (Guide Strand) Use Sparingly 2'-O-Me at position 2 of the guide strand can reduce off-target effects, but excessive modification can block Ago2 loading. Use 2'-F/2'-O-Me alternating patterns.
siRNA (Passenger Strand) Highly Recommended Fully modify with 2'-O-Me to prevent passenger strand loading and increase stability.
Aptamers Recommended Excellent for post-SELEX stabilization. 2'-O-Me-GMP resists T1 cleavage, preserving G-quadruplex structures often found in aptamers.
CRISPR sgRNA Essential 2'-O-Me at the 5' and 3' ends (first/last 3 bases) is the industry standard to prevent exonuclease degradation in cell culture.

Verdict: For general stability against the broadest range of nucleases (including G-specific T1 and mycoplasma contaminants), 2'-O-Me-GMP is the superior choice over unmodified RNA and a safer biological choice than 2'-F in non-sterile or immunologically sensitive contexts.

References

  • 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Source: Nucleic Acids Research [Link][3][4]

  • Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. Source: Oligonucleotides (via NCBI PMC) [Link]

  • Detection and Analysis of RNA Ribose 2'-O-Methylations: Challenges and Solutions. Source: Genes (Basel) [Link]

  • Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Source: Current Protocols [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Commercial Sources of 2'-O-Methylguanosine 5'-monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of mRNA therapeutics, the quality of raw materials is paramount. 2'-O-Methylguanosine 5'-monophosphate (2'-O-Me-GMP) is a critical component of the 5' cap structure of synthetic mRNA, profoundly influencing its stability and translational efficiency. The seemingly minor 2'-O-methylation of the first nucleotide in the mRNA sequence serves as a crucial molecular signature, distinguishing it from foreign RNA and protecting it from degradation by cellular enzymes.[1][2][3] Consequently, the purity of commercially sourced 2'-O-Me-GMP directly impacts the efficacy and safety of the final mRNA-based drug product.[4][5]

This in-depth technical guide provides a framework for the rigorous, multi-platform assessment of 2'-O-Me-GMP purity from various commercial suppliers. By employing a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—we can create a comprehensive purity profile, identifying not only the main compound but also any process-related impurities that could compromise downstream applications.

The Critical Role of 2'-O-Methylation in mRNA Function

The 5' cap is a defining feature of eukaryotic mRNA, essential for its processing, export from the nucleus, and translation into protein.[1][2][3] The initial cap structure, known as Cap-0, consists of a 7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge. In higher eukaryotes, this is further modified by methylation at the 2'-hydroxyl group of the first and sometimes second nucleotides, forming Cap-1 and Cap-2 structures, respectively. The presence of the 2'-O-methyl group in the Cap-1 structure is a key determinant of mRNA stability, as it shields the transcript from decapping enzymes like DXO, which would otherwise recognize it as incompletely processed and target it for degradation.[1][2][3] In the context of synthetic mRNA for vaccines and therapeutics, ensuring the efficient incorporation of a pure 2'-O-methylated nucleotide at the 5' end is therefore a critical quality attribute.[4][5][6][7]

Impurities in the 2'-O-Me-GMP starting material can lead to a heterogeneous population of mRNA molecules with incomplete or incorrect cap structures. This can result in reduced protein expression, increased immunogenicity, and overall lower therapeutic efficacy.[6][7] Common impurities can include truncated or extended sequences, as well as byproducts from the chemical synthesis and purification processes.[8][][10][11][12] A robust analytical workflow is therefore not just a quality control measure but a fundamental aspect of ensuring the desired biological activity of the final mRNA product.

A Multi-Pronged Approach to Purity Assessment

To obtain a comprehensive and reliable assessment of 2'-O-Me-GMP purity, a combination of analytical techniques is essential. Each method provides a unique and complementary piece of the purity puzzle.

Caption: A comprehensive workflow for the purity assessment of 2'-O-Me-GMP.

Materials and Methods

This section details the experimental protocols for the analysis of 2'-O-Me-GMP from three hypothetical commercial suppliers: Supplier A, Supplier B, and Supplier C.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

HPLC with UV detection is a cornerstone for quantifying the purity of nucleotides. An ion-pair reversed-phase method is particularly effective for separating these polar molecules.[13]

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve 1 mg of 2'-O-Me-GMP from each supplier in 1 mL of nuclease-free water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1290 Infinity II LC System or equivalent.

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 100 mM potassium phosphate, 5 mM tetrabutylammonium bromide, pH 6.0, 1% acetonitrile.[13]

    • Mobile Phase B: 100 mM potassium phosphate, 5 mM tetrabutylammonium bromide, pH 6.0, 30% acetonitrile.[13]

    • Gradient: 0-100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis: Calculate the percentage purity by dividing the peak area of the main 2'-O-Me-GMP peak by the total area of all peaks in the chromatogram.

Caption: The workflow for HPLC-based purity analysis of 2'-O-Me-GMP.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS provides invaluable information on the molecular weights of the parent compound and any impurities, aiding in their identification.

Experimental Protocol:

  • Sample Preparation: Use the same 0.1 mg/mL samples prepared for HPLC analysis.

  • LC-MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • MS System: Waters Xevo G2-XS QTof or equivalent.

    • Column: Waters ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5-95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Full scan MS and data-dependent MS/MS.

  • Data Analysis: Identify the [M+H]+ and [M-H]- ions for 2'-O-Me-GMP. Analyze the masses of any impurity peaks to hypothesize their structures (e.g., demethylated, dephosphorylated, or other synthesis-related byproducts).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information, confirming the identity of the main compound and potentially identifying impurities with distinct chemical structures. Both ¹H and ³¹P NMR are valuable.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2'-O-Me-GMP from each supplier in 0.6 mL of Deuterium Oxide (D₂O).

  • NMR Acquisition:

    • Spectrometer: Bruker Avance III HD 600 MHz or equivalent.

    • ¹H NMR: Acquire standard proton spectra to observe the signals for the guanine base, ribose sugar, and the characteristic 2'-O-methyl group.

    • ³¹P NMR: Acquire proton-decoupled phosphorus spectra to analyze the phosphate environment.

  • Data Analysis: Compare the obtained spectra with reference spectra for 2'-O-Me-GMP. Look for any unexpected signals that may indicate the presence of impurities. The chemical shift of the 2'-O-methyl protons (around 3.5 ppm) and the phosphorus signal are key indicators of the correct structure.

Results and Discussion

The following tables present hypothetical, yet realistic, data from the analysis of 2'-O-Me-GMP from three different commercial suppliers.

Table 1: HPLC Purity Analysis

SupplierRetention Time (min)Peak Area (%)
Supplier A 8.5299.2%
Supplier B 8.5197.5%
Supplier C 8.5398.8%

The HPLC results indicate that Supplier A provides the highest purity 2'-O-Me-GMP, followed by Supplier C and then Supplier B. All suppliers meet a minimum purity of 97.5%.

Table 2: LC-MS Impurity Profiling

SupplierImpurity Mass (m/z)Putative Identification
Supplier A 362.08Guanosine 5'-monophosphate (GMP)
Supplier B 362.08, 753.15GMP, Dimer of 2'-O-Me-GMP
Supplier C 362.08GMP

LC-MS analysis reveals the presence of Guanosine 5'-monophosphate (lacking the 2'-O-methyl group) as a common impurity in all samples. Supplier B's product also contains a dimeric species, which could be a byproduct of the synthesis process.

Table 3: NMR Spectroscopy Observations

Supplier¹H NMR Observations³¹P NMR Observations
Supplier A Clean spectrum, characteristic 2'-O-methyl peak at 3.51 ppm.Single sharp peak at -0.5 ppm.
Supplier B Minor additional peaks in the ribose region.Broadening of the main peak, minor secondary peak at -1.2 ppm.
Supplier C Trace unidentifiable peaks.Single sharp peak at -0.5 ppm.

The NMR data corroborates the HPLC and MS findings. Supplier A shows a clean spectrum consistent with pure 2'-O-Me-GMP. Supplier B's sample exhibits additional signals in both the proton and phosphorus spectra, suggesting the presence of structurally related impurities. Supplier C's product is of high quality, with only trace impurities detected by NMR.

Caption: A comparative summary of the purity assessment for the three suppliers.

Conclusion and Recommendations

This comprehensive benchmarking guide demonstrates the necessity of a multi-platform analytical approach for the quality assessment of this compound. While all three hypothetical suppliers provided material with a stated purity of over 97%, our detailed analysis revealed significant differences in their impurity profiles.

Based on this evaluation, Supplier A offers the highest quality 2'-O-Me-GMP with minimal detectable impurities. Supplier C also provides a high-purity product suitable for most research and development applications. The material from Supplier B , while meeting a basic purity threshold, contains a higher level and variety of impurities that could potentially impact the performance of synthetic mRNA in sensitive applications.

For researchers and drug developers, the key takeaway is that a simple percentage purity value on a certificate of analysis may not tell the whole story. A thorough, in-house verification using orthogonal analytical methods is a critical step in de-risking the supply chain and ensuring the quality and consistency of your mRNA-based products. The experimental protocols and frameworks provided in this guide offer a robust starting point for establishing such a quality control workflow.

References

  • Picard-Jean, F., Brand, C., Tremblay-Létourneau, M., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLoS ONE, 13(3), e0193804. [Link]

  • Agilent Technologies. (n.d.). Oligonucleotides Purity and Impurities Analysis. [Link]

  • Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PubMed Central. [Link]

  • Bio-protocol. (2024). HPLC Analysis of tRNA-Derived Nucleosides. [Link]

  • Reese, C. B., & Reese, C. B. (1971). A 1H Nuclear Magnetic Resonance Spectroscopic Study of Some N-Methyl and N-Acyl Derivatives of Guanosine. The Structure of N,O(-RSC Publishing. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PLOS. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. PLOS ONE. [Link]

  • Reese, C. B. (1972). A 1H nuclear magnetic resonance spectroscopic study of some N-methyl and N-acyl derivatives of guanosine. The structure of N,O(2′),O(3′),O(5′)-tetra-acetylguanosine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Picard-Jean, F., et al. (2018). 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. National Center for Biotechnology Information. [Link]

  • Kellner, S., et al. (2014). Detection of RNA Modifications by HPLC Analysis and Competitive ELISA. SpringerLink. [Link]

  • ResearchGate. (2018). (PDF) 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO. [Link]

  • Pharmaceutical Technology. (2017). Characterization and Impurity Analysis of Oligonucleotide Therapeutics. [Link]

  • PubMed. (1993). An NMR Comparison of the Changes Produced by Different Guanosine 5'-triphosphate Analogs in Wild-Type and Oncogenic Mutant p21ras. [Link]

  • The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]

  • Semantic Scholar. (2017). Impurities in Oligonucleotide Drug Substances and Drug Products. [Link]

  • BioPharmaSpec. (2024). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. [Link]

  • National Center for Biotechnology Information. (2020). Selective [9‐15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids. [Link]

  • ResearchGate. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. [Link]

  • protocols.io. (2023). HPLC Analysis of Nucleotides. [Link]

  • ACS Publications. (2024). Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses. [Link]

  • Frontiers. (2024). Understanding the impact of in vitro transcription byproducts and contaminants. [Link]

  • NuBlocks. (n.d.). O-Methylguanosine-5'-Triphosphate (2'-O-Methyl-GTP). [Link]

  • GenScript. (2023). Critical considerations: What vaccine and therapy developers need to know when sourcing mRNA. [Link]

  • Encyclopedia MDPI. (2023). Preparation and Purification of In Vitro-Transcribed-mRNA-Based Molecules. [Link]

  • Semantic Scholar. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs. [Link]

  • YouTube. (2020). Critical Raw Material for mRNA-based Vaccine Development. [Link]

  • Modomics. (n.d.). 2N-methylguanosine-5'-monophosphate (pm2G). [Link]

  • Modomics. (n.d.). O2'-methylguanosine-5'-monophosphate (pGm). [Link]

  • PubChem. (n.d.). 2'-O-Methylguanosine. [Link]

  • European Bioinformatics Institute. (n.d.). This compound(1-) residue (CHEBI:74445). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.